1-O-Propyl-rac-glycerol
Description
The exact mass of the compound 3-Propoxypropane-1,2-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-propoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-2-3-9-5-6(8)4-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKZJXGLCCVMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401334020 | |
| Record name | 3-Propoxy-1,2-propanediol | |
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Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61940-71-4, 52250-41-6 | |
| Record name | 3-Propoxy-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61940-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glycerol propyl ether | |
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| Record name | Propoxypropanediol | |
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| Record name | 61940-71-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167418 | |
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| Record name | 3-Propoxy-1,2-propanediol | |
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| Record name | Glycerol propyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.517 | |
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| Record name | PROPOXYPROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-O-Propyl-rac-glycerol: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Propyl-rac-glycerol, also known as 3-propoxy-1,2-propanediol, is a synthetic alkylglycerol that serves as a valuable biochemical reagent and a building block in the synthesis of more complex bioactive molecules. Its structure, featuring a propyl ether linkage at the primary position of the glycerol backbone, imparts unique physicochemical properties that are of interest in various research and development areas, including drug delivery and the study of lipid signaling. This technical guide provides a comprehensive overview of the synthesis of this compound, its key physicochemical properties, and its known biological activities, with a focus on its potential interactions with cellular signaling pathways.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is a two-step process starting from commercially available (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal. This process involves a Williamson ether synthesis followed by acidic deprotection.
Reaction Scheme
The overall synthetic route can be depicted as follows:
-
Step 1: Williamson Ether Synthesis. Solketal is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide, in this case, 1-bromopropane, to form the protected ether, 4-(propoxymethyl)-2,2-dimethyl-1,3-dioxolane.
-
Step 2: Deprotection. The isopropylidene protecting group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.
Experimental Protocol
The following is a generalized experimental protocol based on standard procedures for the synthesis of 1-O-alkyl-rac-glycerols.[1]
Materials:
-
(±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step 1: Synthesis of 4-(propoxymethyl)-2,2-dimethyl-1,3-dioxolane
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add solketal (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 1-bromopropane (1.2 equivalents) dropwise.
-
Let the reaction mixture warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to obtain pure 4-(propoxymethyl)-2,2-dimethyl-1,3-dioxolane.
Step 2: Synthesis of this compound
-
Dissolve the purified 4-(propoxymethyl)-2,2-dimethyl-1,3-dioxolane from Step 1 in a mixture of methanol and 2 M aqueous hydrochloric acid.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
If necessary, the final product can be further purified by silica gel column chromatography.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄O₃ | [2] |
| Molecular Weight | 134.17 g/mol | [2] |
| CAS Number | 61940-71-4 | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | Estimated ~220-230 °C at 760 mmHg | |
| Density | Estimated ~1.05-1.10 g/cm³ | |
| Refractive Index | Estimated ~1.44-1.45 | |
| Solubility | Soluble in water, ethanol, methanol |
Note: Estimated values are based on data for analogous compounds such as 3-methoxy-1,2-propanediol.[3][4][5] Experimental determination is recommended for precise values.
Biological Activities and Signaling Pathways
1-O-Alkylglycerols, including this compound, are known to be biologically active compounds.[6][7] Their primary mechanism of action is often attributed to their ability to alter the composition and properties of cell membranes.[6][7]
General Biological Effects
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Membrane Interaction: As amphiphilic molecules, 1-O-alkylglycerols can insert into cellular membranes, potentially altering membrane fluidity and the function of membrane-bound proteins.[8]
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Precursors for Ether Lipids: These compounds can be metabolized and incorporated into more complex ether phospholipids, which are important components of certain cell membranes and can act as signaling molecules themselves.[8]
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Cellular Signaling: There is evidence that 1-O-alkylglycerols can influence cellular signaling pathways. They can be converted to 1-O-alkyl-2-acylglycerols, which are analogs of the second messenger diacylglycerol (DAG). These analogs may modulate the activity of protein kinase C (PKC), a key enzyme in many signal transduction pathways.[8]
-
Potential Therapeutic Effects: Research on various 1-O-alkylglycerols has suggested potential anti-tumor and immune-stimulating activities.[8][9]
Postulated Interaction with Lipid Signaling
While a specific signaling pathway for this compound has not been elucidated, a general mechanism of action can be proposed based on the known metabolism of 1-O-alkylglycerols. Upon entering the cell, this compound can be acylated to form 1-O-propyl-2-acyl-rac-glycerol. This molecule is an analog of diacylglycerol (DAG), a critical second messenger in the phosphoinositide signaling pathway.
The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) to generate DAG and inositol 1,4,5-trisphosphate (IP₃). DAG activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis. The 1-O-propyl-2-acyl-rac-glycerol may act as a mimetic or an antagonist of DAG, thereby modulating PKC activity and influencing these cellular outcomes.
Visualizations
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of natural 1- O -alkylglycerols: a study on the chemoselective opening of the epoxide ring by onium quaternary salts (N and P) and ionic liq ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09217J [pubs.rsc.org]
- 3. 3-Methoxy-1,2-propanediol 98% | 623-39-2 [sigmaaldrich.com]
- 4. 3-Methoxy-1,2-propanediol(623-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 1,2-Propanediol, 3-methoxy- [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
1-O-Propyl-rac-glycerol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Propyl-rac-glycerol is a synthetic alkyl ether lipid, a class of molecules known for their diverse biological activities, including roles in membrane structure and cell signaling. While the broader family of ether lipids is the subject of extensive research, specific public domain data on the detailed biological function, mechanism of action, and quantitative effects of this compound are currently limited. This document summarizes the available chemical and structural information and places it within the broader context of ether lipid biology. It is important to note that a comprehensive functional profile with detailed experimental data and signaling pathways for this specific compound is not yet established in the scientific literature.
Introduction to this compound
This compound, also known as 3-propoxy-1,2-propanediol, is a glycerol molecule with a propyl group attached via an ether linkage at the sn-1 position. This structure is analogous to naturally occurring ether lipids, which play crucial roles in various physiological and pathophysiological processes. Ether lipids are characterized by the presence of an ether bond at the sn-1 position of the glycerol backbone, which confers distinct chemical and physical properties compared to the more common ester-linked glycerolipids. These properties include increased stability to chemical and enzymatic degradation, which can influence membrane fluidity, vesicle formation, and signal transduction.
Structure and Chemical Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 3-propoxy-1,2-propanediol, 1-Glyceryl-propyl ether | [3] |
| CAS Number | 61940-71-4 | [1] |
| Molecular Formula | C₆H₁₄O₃ | [1] |
| Molecular Weight | 134.17 g/mol | [1] |
Structure:
Putative Biological Function and Context
Due to the lack of specific studies on this compound, its function can be hypothesized based on the known roles of other short-chain alkyl glycerol ethers and the broader class of ether lipids.
3.1. Membrane Interactions
The amphipathic nature of this compound, with its polar diol head and nonpolar propyl tail, suggests it can intercalate into cellular membranes. This insertion could locally alter membrane fluidity, curvature, and the function of membrane-associated proteins. The assertion that it "alters cell membrane permeability" aligns with this expected physicochemical behavior.
3.2. Signaling Pathways (Hypothetical)
It is well-established that some ether lipids and their derivatives can act as signaling molecules. For instance, platelet-activating factor (PAF), a potent lipid mediator, is an ether lipid. While there is no direct evidence, it is plausible that this compound or its metabolites could influence signaling cascades. A hypothetical workflow for investigating such effects is presented below.
Caption: Hypothetical workflow for identifying signaling pathways affected by this compound.
3.3. Comparison with Other Alkyl Glycerol Ethers
Research on other alkyl glycerol ethers provides some clues to potential activities. For example, 1-O-Dodecyl-rac-glycerol has been shown to increase autolysin activity in S. faecium, inhibit peptidoglycan synthesis in S. mutans, and induce macrophage activation. These findings highlight the potential for alkyl glycerol ethers to possess antimicrobial and immunomodulatory properties. However, it is critical to note that the length of the alkyl chain significantly influences biological activity, and these functions cannot be directly extrapolated to the propyl derivative.
Experimental Protocols (Exemplary)
Given the absence of published studies utilizing this compound, this section provides generalized, exemplary protocols that could be adapted to investigate its biological effects.
4.1. Cell Permeability Assay (Exemplary)
This protocol describes a general method to test the assertion that this compound alters cell membrane permeability using a fluorescent dye exclusion assay.
Objective: To determine if this compound affects plasma membrane integrity.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Propidium iodide (PI) or SYTOX™ Green solution
-
Positive control (e.g., Triton™ X-100)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
On the day of the assay, remove the culture medium and wash the cells gently with PBS.
-
Prepare a working solution of the permeability dye (e.g., PI at 1 µg/mL) in the desired assay buffer (e.g., PBS or serum-free medium).
-
Prepare serial dilutions of this compound in the dye-containing buffer. Include a vehicle control and a positive control (e.g., 0.1% Triton™ X-100).
-
Add the treatment solutions to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15, 30, 60 minutes).
-
Measure the fluorescence intensity using a plate reader (for PI, Ex: ~535 nm, Em: ~617 nm). Alternatively, visualize and quantify fluorescent cells using a microscope.
-
Express the results as a percentage of the fluorescence signal from the positive control.
Caption: Workflow for a cell permeability assay.
Data Presentation
Currently, there is no quantitative data available in the public domain from peer-reviewed studies on this compound to present in a tabular format. Researchers are encouraged to generate and publish such data to advance the understanding of this compound.
Conclusion and Future Directions
This compound is a structurally simple ether lipid available for research purposes. While its biological function remains largely uncharacterized, its structure suggests potential roles in modulating cell membrane properties and possibly influencing cellular signaling. The lack of specific data underscores a significant knowledge gap.
Future research should focus on:
-
Systematically evaluating its effect on the permeability and biophysical properties of artificial and cellular membranes.
-
Screening for effects on various cell types, including cancer cells and immune cells, to identify potential cytotoxic or immunomodulatory activities.
-
Utilizing 'omics' approaches, such as transcriptomics and proteomics, to uncover its mechanism of action in an unbiased manner.
-
Investigating its metabolic fate and potential to be converted into other bioactive lipid species.
The generation of robust, peer-reviewed data is essential to move this compound from a simple biochemical reagent to a tool with well-understood applications in cell biology and potentially, drug development.
References
The Biological Activity of 1-O-Propyl-rac-glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Propyl-rac-glycerol is a synthetic, short-chain alkylglycerol. Alkylglycerols are a class of ether lipids that have garnered significant interest in the scientific community for their diverse biological activities. While extensive research has been conducted on the broader family of alkylglycerols, particularly those with longer alkyl chains derived from natural sources like shark liver oil, specific data on this compound is limited. This technical guide consolidates the known biological activities of alkylglycerols, with a focus on the mechanisms relevant to short-chain analogs like this compound. The primary biological effects of this class of compounds include the inhibition of Protein Kinase C (PKC), modulation of cell proliferation, and activation of the immune system.
This document provides an in-depth overview of these activities, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and related compounds.
Core Biological Activities
The biological activities of 1-O-alkylglycerols are primarily attributed to their structural similarity to 1,2-diacylglycerol (DAG), a crucial second messenger in various signal transduction pathways. This structural mimicry allows alkylglycerols to act as competitive inhibitors of DAG-dependent enzymes, most notably Protein Kinase C (PKC).
Protein Kinase C (PKC) Inhibition
Alkylglycerols have been demonstrated to be potent inhibitors of Protein Kinase C (PKC) activity in a dose-dependent manner.[1] PKC is a family of serine/threonine kinases that play a critical role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is dependent on the binding of diacylglycerol (DAG) to their C1 domain. Alkyl-linked glycerides, including synthetic analogs, have been shown to inhibit PKC activation stimulated by DAG analogs like 1-oleoyl-2-acetyl-sn-glycerol.[2] This inhibition is believed to be the primary mechanism through which alkylglycerols exert their anti-proliferative effects.[1]
Modulation of Cell Proliferation
A direct consequence of PKC inhibition is the modulation of cell proliferation. Studies have shown that alkylglycerols can induce a decrease in cell proliferation without causing cytotoxic effects.[1] For instance, treatment of preconfluent cultures of Swiss 3T3 cells with alkylglycerol resulted in a slower growth rate and a lower saturation density.[1] This effect was reversible upon removal of the alkylglycerol, indicating a cytostatic rather than cytotoxic mechanism.
Immunomodulatory Effects
Alkylglycerols have also been recognized for their immunostimulatory properties, with a primary action on macrophages.[3] Both natural and synthetic alkylglycerols have been shown to activate macrophages, a key component of the innate immune system. This activation enhances their phagocytic activity and can contribute to an overall boost in the immune response.
Quantitative Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-O-octyl-sn-glycerol | RPMI-7951 | 13 | [4] |
| 1-O-octyl-sn-glycerol | SK-Mel-5 | >20 | [4] |
| 1-O-octyl-sn-glycerol | SK-Mel-28 | >20 | [4] |
Table 1: Cytotoxicity of a Short-Chain Alkylglycerol on Human Melanoma Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values for 1-O-octyl-sn-glycerol against various human melanoma cell lines, indicating its moderate and selective cytotoxic potential.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is adapted from standard non-radioactive, ELISA-based methods for measuring PKC activity.
1. Principle: This assay measures the phosphorylation of a specific PKC substrate peptide by the kinase. The phosphorylated substrate is then detected using a phosphospecific antibody, and the signal is quantified. Alkylglycerols are added to the reaction to assess their inhibitory effect on PKC-mediated phosphorylation.
2. Materials:
- Purified Protein Kinase C enzyme (specific isoform of interest)
- PKC Substrate Microtiter Plate (pre-coated with a specific PKC substrate peptide, e.g., KRTLRR)
- Kinase Assay Dilution Buffer
- ATP solution
- Phosphospecific primary antibody (against the phosphorylated substrate)
- HRP-conjugated secondary antibody
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
- Stop Solution (e.g., 2N H₂SO₄)
- This compound (or other alkylglycerol) stock solution
- Diacylglycerol (DAG) analog (e.g., 1-oleoyl-2-acetyl-sn-glycerol) as a PKC activator
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Microplate reader
3. Procedure:
- Preparation of Reagents: Prepare working dilutions of all reagents as required. Dilute the this compound to various concentrations to be tested.
- Pre-incubation: Add 100 µL of Kinase Assay Dilution Buffer to each well of the PKC Substrate Microtiter Plate and incubate for 10 minutes at room temperature.
- Sample Addition: Aspirate the buffer. Add the test samples (this compound at different concentrations), positive control (PKC activator DAG without inhibitor), and negative control (without enzyme) to the appropriate wells.
- Enzyme Addition: Add the purified PKC enzyme to all wells except the negative control.
- Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.
- Incubation: Incubate the plate for 60 minutes at 30°C.
- Washing: Wash the wells three times with 1X Wash Buffer.
- Primary Antibody Incubation: Add the diluted phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.
- Washing: Wash the wells three times with 1X Wash Buffer.
- Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
- Washing: Wash the wells three times with 1X Wash Buffer.
- Color Development: Add TMB Substrate to each well and incubate at room temperature for 15-30 minutes, or until sufficient color develops.
- Stopping the Reaction: Add Stop Solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Subtract the absorbance of the negative control from all other readings.
- Calculate the percentage of PKC inhibition for each concentration of this compound compared to the positive control (100% activity).
- Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol describes a classic method for assessing cell proliferation by measuring the incorporation of a radiolabeled nucleoside into newly synthesized DNA.
1. Principle: Proliferating cells incorporate [³H]-thymidine into their DNA during the S-phase of the cell cycle. The amount of incorporated radioactivity is directly proportional to the rate of cell division.
2. Materials:
- Cell line of interest (e.g., Swiss 3T3 fibroblasts)
- Complete cell culture medium
- 96-well cell culture plates
- This compound stock solution
- [³H]-Thymidine
- Cell harvester
- Glass fiber filters
- Scintillation vials
- Scintillation fluid
- Liquid scintillation counter
3. Procedure:
- Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
- Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
- Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
- [³H]-Thymidine Labeling: Add [³H]-thymidine to each well (final concentration typically 0.5-1.0 µCi/well) and incubate for an additional 4-18 hours.
- Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. This process involves lysing the cells and capturing the DNA on the filters.
- Washing: Wash the filters extensively with PBS and then with ice-cold 5% trichloroacetic acid (TCA) to remove unincorporated [³H]-thymidine.
- Drying: Dry the filters completely.
- Scintillation Counting: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- The data are typically expressed as counts per minute (CPM).
- Calculate the percentage of inhibition of cell proliferation for each concentration of this compound relative to the untreated control.
- Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Macrophage Phagocytosis Assay
This protocol outlines a method to assess the effect of this compound on the phagocytic activity of macrophages.
1. Principle: Activated macrophages exhibit enhanced phagocytosis. This assay measures the uptake of fluorescently labeled particles (e.g., opsonized zymosan or fluorescent beads) by macrophages after treatment with an activating agent.
2. Materials:
- Macrophage cell line (e.g., RAW 264.7) or primary macrophages
- Complete cell culture medium
- 24-well cell culture plates
- This compound stock solution
- Fluorescently labeled particles (e.g., FITC-labeled zymosan)
- Trypan Blue solution
- Phosphate-buffered saline (PBS)
- Fluorescence microscope or flow cytometer
3. Procedure:
- Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.
- Treatment: Treat the macrophages with various concentrations of this compound for a specified period (e.g., 24 hours). Include an untreated control.
- Phagocytosis: Add the fluorescently labeled particles to each well and incubate for 1-2 hours to allow for phagocytosis.
- Washing: Gently wash the cells three times with ice-cold PBS to remove non-phagocytosed particles.
- Quenching of Extracellular Fluorescence: Add Trypan Blue solution to quench the fluorescence of any particles attached to the outside of the cells.
- Data Acquisition:
- Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Count the number of cells containing fluorescent particles and the number of particles per cell.
- Flow Cytometry: Detach the cells from the plate and analyze the fluorescence intensity of the cell population using a flow cytometer.
4. Data Analysis:
- Calculate the phagocytic index (percentage of cells that have phagocytosed at least one particle) and/or the phagocytic capacity (average number of particles per phagocytosing cell).
- Compare the phagocytic activity of treated cells to that of the untreated control.
Signaling Pathways and Experimental Workflows
PKC Signaling Pathway and Inhibition by Alkylglycerols
The canonical activation of Protein Kinase C (PKC) is initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and together with DAG, recruits conventional and novel PKC isoforms to the cell membrane, leading to their activation. Alkylglycerols, being structural analogs of DAG, are thought to compete with DAG for binding to the C1 domain of PKC, thereby preventing its activation.
Experimental Workflow for Assessing PKC Inhibition
The following diagram illustrates the logical flow of an in vitro experiment to determine the inhibitory effect of this compound on Protein Kinase C activity.
Experimental Workflow for Cell Proliferation Assay
This diagram outlines the steps involved in a [³H]-thymidine incorporation assay to measure the effect of this compound on cell proliferation.
Conclusion
This compound, as a member of the alkylglycerol family, is predicted to exhibit significant biological activities, primarily through the inhibition of Protein Kinase C. This mechanism underlies its potential as a modulator of cell proliferation and an immunomodulatory agent. While specific quantitative data for this compound are yet to be established, the information and protocols provided in this guide offer a robust framework for its investigation. Further research is warranted to fully elucidate the therapeutic potential of this and other short-chain alkylglycerols in various pathological conditions, including cancer and immune disorders. The detailed experimental methodologies and pathway diagrams presented here are intended to facilitate these future research endeavors.
References
- 1. "Endogenous Alkylglycerol Functions As a Mediator of Protein Kinase C A" by Fritz G. Buchanan [dc.etsu.edu]
- 2. Alkyl-linked diglycerides inhibit protein kinase C activation by diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-O-Propyl-rac-glycerol: Identification, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-O-Propyl-rac-glycerol, a member of the alkylglycerol class of ether lipids. This document details its chemical identification, plausible synthetic routes, analytical characterization methods, and discusses its potential biological significance in the context of related ether lipids. The information is tailored for professionals in research, and drug development who are interested in the chemistry and potential applications of novel lipid molecules.
Chemical Identification and Properties
This compound, also known by its systematic name 3-propoxypropane-1,2-diol, is a simple ether lipid.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 61940-71-4 | [1] |
| Molecular Formula | C₆H₁₄O₃ | [1] |
| Molecular Weight | 134.17 g/mol | [1] |
| Synonyms | 3-propoxypropane-1,2-diol, 1-Glyceryl Propyl Ether | [1][3] |
| Appearance | Likely a liquid at room temperature | [4] |
| Solubility | Expected to be miscible with water and polar organic solvents | [4] |
Synthesis of this compound
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)
-
Sodium hydride (NaH)
-
1-Bromopropane
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve solketal in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise with stirring. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Ether Formation: Cool the reaction mixture back to 0 °C and add 1-bromopropane dropwise via a syringe. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up: Quench the reaction by the slow addition of water. Partition the mixture between diethyl ether and water. Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the protected 1-O-propyl-solketal.
-
Deprotection: Dissolve the crude protected product in a mixture of THF and aqueous hydrochloric acid. Stir the solution at room temperature until the reaction is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography on silica gel.
Analytical Identification
The structural confirmation of this compound can be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for this compound are not available in the provided search results, the expected chemical shifts can be predicted based on the analysis of similar alkylglycerol compounds.[5]
Expected ¹H NMR Spectral Data (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (propyl) | ~0.9 | Triplet |
| CH₂ (propyl, middle) | ~1.6 | Sextet |
| O-CH₂ (propyl) | ~3.4 | Triplet |
| O-CH₂ (glycerol) | ~3.5-3.7 | Multiplet |
| CH-OH (glycerol) | ~3.8-4.0 | Multiplet |
| CH₂-OH (glycerol) | ~3.5-3.7 | Multiplet |
| OH | Variable | Broad Singlet |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| C H₃ (propyl) | ~10 |
| C H₂ (propyl, middle) | ~22 |
| O-C H₂ (propyl) | ~72 |
| O-C H₂ (glycerol) | ~70 |
| C H-OH (glycerol) | ~71 |
| C H₂-OH (glycerol) | ~64 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. The fragmentation of glycerol ethers typically involves cleavage of the C-C bonds of the glycerol backbone and the ether bond.
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): m/z = 134 (if detectable)
-
Loss of H₂O: m/z = 116
-
Loss of the propyl group (•C₃H₇): m/z = 91
-
Cleavage of the C1-C2 bond of glycerol: Fragments corresponding to the propyloxymethyl cation (m/z = 75) and the remaining C₂H₅O₂ fragment.
-
Cleavage of the C2-C3 bond of glycerol: Fragments corresponding to the propyloxymethylene-ethenol cation and the hydroxymethyl radical.
Biological Significance and Potential Applications
While specific studies on the biological activity of this compound are limited, the broader class of alkylglycerols has been the subject of considerable research, revealing a range of biological functions and therapeutic potentials.[6]
Role in Cellular Signaling
Ether lipids, including alkylglycerols, are integral components of cell membranes and are involved in various signaling pathways. They can act as second messengers or precursors to signaling molecules. The presence of the ether linkage makes these lipids resistant to certain lipases, leading to a longer half-life and distinct signaling properties compared to their ester-linked counterparts.
Potential Therapeutic Applications
-
Immunomodulation: Some alkylglycerols have been shown to stimulate the immune system.
-
Anticancer Activity: Certain synthetic ether lipids exhibit cytotoxic effects against cancer cells.
-
Drug Delivery: The ability of some short-chain alkylglycerols to transiently increase the permeability of the blood-brain barrier is being explored for enhanced drug delivery to the brain.[6]
Experimental Workflow for Studying Alkylglycerols
The investigation of novel alkylglycerols like this compound typically follows a structured workflow from synthesis to biological evaluation.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for similar short-chain alcohols and glycerol derivatives, the following precautions are recommended.[4][7]
-
General Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
-
Fire Safety: The compound is likely combustible. Keep away from open flames and high temperatures. Use appropriate fire extinguishers (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).
-
Toxicology: Expected to have low acute toxicity. May cause mild skin and eye irritation upon direct contact. Ingestion of large amounts is not recommended. No data is available on long-term toxicological effects.
Disclaimer: This information is for research and development purposes only and should not be used for diagnostic or therapeutic applications. Always consult a comprehensive Safety Data Sheet (SDS) before handling any chemical.
This technical guide provides a foundational understanding of this compound based on currently available scientific information. Further research is warranted to fully elucidate its specific chemical properties, biological activities, and potential applications in science and medicine.
References
An In-depth Technical Guide on the Core Mechanism of Action of 1-O-Propyl-rac-glycerol
Introduction
1-O-Propyl-rac-glycerol belongs to the class of ether lipids, specifically monoalkylglycerols. Ether lipids are characterized by an alkyl chain attached to the glycerol backbone at the sn-1 position via an ether linkage, in contrast to the more common ester linkage found in glycerophospholipids and triglycerides.[1][2] This structural difference confers unique physicochemical properties and biological activities. Ether lipids are integral components of cell membranes and are involved in a variety of cellular processes, including signal transduction and membrane trafficking.[1][3][4] They are found in various tissues, with higher concentrations in the brain, heart, spleen, and immune cells.[1]
Core Putative Mechanisms of Action
Based on the known functions of structurally similar 1-O-alkylglycerols, the mechanism of action of this compound is likely multifaceted, involving incorporation into cellular membranes and modulation of signaling pathways.
1. Modulation of Cell Membrane Properties:
1-O-alkylglycerols can be incorporated into the phospholipids of cell membranes.[5] This incorporation can alter the physical properties of the membrane, such as fluidity and the formation of lipid rafts.[1][3][4] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[1][3][4] By influencing the stability and organization of these rafts, this compound could indirectly modulate the activity of raft-associated signaling proteins.
2. Involvement in Signaling Pathways:
-
Precursor to Bioactive Lipids: 1-O-alkylglycerols are precursors in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator involved in inflammatory and immune responses.[6][7] The introduction of exogenous 1-O-alkylglycerols can increase the production of lyso-PAF, a key intermediate in PAF synthesis.[7]
-
Modulation of Protein Kinase C (PKC) and Phospholipase C (PLC): Synthetic ether lipid analogs have been shown to inhibit enzymes in signal transduction pathways, such as Protein Kinase C (PKC) and Phospholipase C (PLC).[2]
-
Interaction with MAP Kinase Pathways: Studies on a mixture of 1-O-alkylglycerol ethers from marine sponges have indicated that they can induce cytotoxic effects in cancer cells, and that MAP kinases ERK2 and JNK1 may play a cytoprotective role in the cellular response to this treatment.[8][9]
3. Immunomodulatory and Anti-Cancer Effects:
Natural and synthetic alkylglycerols have demonstrated a range of biological activities, including stimulation of the immune system and anti-tumor effects.[10][11][12] For instance, 1-O-dodecyl-rac-glycerol has been shown to activate mouse peritoneal macrophages ex vivo and increase survival in a murine ascites tumor model.[13] The anti-cancer properties may be linked to their ability to disrupt membrane structure and inhibit signaling pathways crucial for cancer cell proliferation.[2]
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes the observed effects of various 1-O-alkylglycerols from the literature to provide a comparative context.
| Compound/Mixture | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| 1-O-dodecyl-rac-glycerol | S. faecium | Not Specified | Increases autolysin activity | [13] |
| 1-O-dodecyl-rac-glycerol | S. mutans | Not Specified | Inhibits peptidoglycan synthesis | [13] |
| 1-O-dodecyl-rac-glycerol | Mouse peritoneal macrophages | 100 ng/animal | Activation of macrophages ex vivo | [13] |
| 1-O-dodecyl-rac-glycerol | Ehrlich murine ascites tumor model | 4 and 8 mg/animal | Increased survival | [13] |
| Natural 1-O-alkylglycerols | Boar spermatozoa | 10 µM | Increased percentage motility and velocity | [7] |
| 1-O-Alkylglycerol Ethers (from Guitarra abbotti) | THP-1, HL-60, HeLa, DLD-1, SNU C4, SK-MEL-28, MDA-MB-231 | Not Specified | Weak cytotoxic activity | [8][9] |
Experimental Protocols
The following are generalized experimental protocols that could be adapted to study the mechanism of action of this compound, based on methodologies used for other 1-O-alkylglycerols.
1. Synthesis of this compound:
A common method for the synthesis of 1-O-alkylglycerols involves the reaction of glycidyl ethers with an acid in the presence of a catalyst.[5]
-
Materials: Glycidyl propyl ether, benzoic acid, ionic liquid (as catalyst).
-
Procedure:
-
Combine glycidyl propyl ether and benzoic acid in a reaction vessel.
-
Add the ionic liquid catalyst.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product using column chromatography.
-
2. Cell Viability and Cytotoxicity Assay:
To assess the effect of this compound on cell viability, a standard MTT or similar assay can be used.
-
Materials: Human cancer cell lines (e.g., HeLa, THP-1), cell culture medium, this compound stock solution, MTT reagent, solubilization buffer.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Analysis of Signaling Pathway Modulation (Western Blotting):
To investigate the effect on specific signaling proteins, Western blotting can be employed.
-
Materials: Cells treated with this compound, lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, primary antibodies (e.g., anti-pERK, anti-pJNK, anti-PKC), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody of interest overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Putative mechanism of this compound.
Caption: General experimental workflow for studying 1-O-alkylglycerols.
References
- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ether lipid - Wikipedia [en.wikipedia.org]
- 3. Structural and functional roles of ether lipids [journal.hep.com.cn]
- 4. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of natural 1- O -alkylglycerols: a study on the chemoselective opening of the epoxide ring by onium quaternary salts (N and P) and ionic liq ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09217J [pubs.rsc.org]
- 6. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling [mdpi.com]
- 7. 1-O-alkylglycerols improve boar sperm motility and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 11. Monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 12. mdpi.com [mdpi.com]
- 13. caymanchem.com [caymanchem.com]
1-O-Propyl-rac-glycerol: A Technical Review of a Bioactive Ether Lipid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Propyl-rac-glycerol, a member of the ether lipid family, holds potential as a bioactive molecule for research and therapeutic development. Ether lipids are characterized by an ether linkage at the sn-1 position of the glycerol backbone, a structural feature that imparts unique physicochemical properties and biological activities compared to their ester-linked counterparts. This technical guide provides a comprehensive overview of this compound, including its discovery, synthesis, and known biological context. Due to the limited specific data on the propyl variant, this review incorporates information from the broader class of 1-O-alkyl-rac-glycerols to illustrate potential activities and experimental approaches. This document summarizes quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to serve as a foundational resource for the scientific community.
Introduction to this compound
This compound, also known as 3-propoxypropane-1,2-diol, is a simple ether lipid that is structurally analogous to monoacylglycerols. While the specific discovery of this compound is not well-documented in publicly available literature, the broader class of ether lipids has been a subject of scientific inquiry for decades due to their diverse biological roles. Ether lipids are integral components of cell membranes and are involved in critical cellular processes, including signal transduction and membrane trafficking.[1][2] Synthetic ether lipids and their analogs have garnered significant interest for their potential therapeutic applications, particularly in oncology.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 61940-71-4 | [5] |
| Molecular Formula | C₆H₁₄O₃ | [5] |
| Molecular Weight | 134.17 g/mol | [5] |
| Appearance | Liquid | [5] |
| Boiling Point | 117 °C | [5] |
| Synonyms | 3-Propoxypropane-1,2-diol, 1-O-Propylglycerol | [5] |
Synthesis of 1-O-Alkyl-rac-glycerols
The synthesis of 1-O-alkyl-rac-glycerols, including the propyl variant, can be achieved through several chemical routes. A common and efficient method is the reductive alkylation of glycerol. This approach offers high yields and selectivity.
Experimental Protocol: Reductive Alkylation of Glycerol
This protocol is a general method for the synthesis of 1-O-alkyl glycerols and can be adapted for the synthesis of this compound.
Materials:
-
Glycerol
-
Propanal (for this compound synthesis)
-
Palladium on carbon (Pd/C) catalyst (0.5 mol%)
-
Brønsted acid co-catalyst (e.g., p-toluenesulfonic acid)
-
Hydrogen gas (H₂)
-
Solvent (e.g., a suitable alcohol)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, combine glycerol, propanal, Pd/C catalyst, and the Brønsted acid co-catalyst in the chosen solvent.
-
Seal the reactor and purge with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to 10 bar.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir vigorously for a specified time (e.g., 4-8 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Diagram 1: General Workflow for Reductive Alkylation
Caption: A simplified workflow for the synthesis of this compound via reductive alkylation.
Biological Activity and Potential Mechanisms of Action
While specific studies on this compound are scarce, the biological activities of other ether lipids provide a framework for its potential roles. Ether lipids are known to influence membrane fluidity and can be precursors for more complex signaling molecules.[4] Some synthetic ether lipids exhibit anti-cancer properties by inducing apoptosis in tumor cells.[3]
General Biological Roles of Ether Lipids
-
Membrane Structure and Function: Ether lipids can modulate the fluidity and stability of cell membranes, which can impact the function of membrane-bound proteins.[4]
-
Signaling: Some ether lipids can act as second messengers or be precursors to signaling molecules that regulate cellular processes.[4]
-
Anti-tumor Activity: Certain synthetic ether lipids have been shown to have cytotoxic effects on cancer cells, potentially through the disruption of membrane integrity or interference with signaling pathways.[3]
Table 2: Reported Biological Activities of Structurally Related Ether Lipids
| Compound | Biological Activity | Cell Line/Model | Quantitative Data (IC₅₀) | Reference |
| Edelfosine | Induction of apoptosis | Human leukemia cells | ~1-10 µM | [3] (general review) |
| Miltefosine | Anti-leishmanial activity | Leishmania donovani | ~0.1-1 µM | [3] (general review) |
| Batyl alcohol | Hematopoietic stimulant | In vivo (mice) | Not Applicable | (General knowledge) |
Note: This table provides examples for structurally related ether lipids and is for illustrative purposes due to the lack of specific data for this compound.
Potential Signaling Pathways
Ether lipids can influence signaling cascades that are crucial for cell growth, proliferation, and survival. One of the key pathways implicated is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in cancer.[4]
Diagram 2: Hypothetical Involvement of Ether Lipids in the PI3K/Akt Pathway
Caption: Potential modulation of the PI3K/Akt signaling pathway by ether lipids.
Experimental Methods for Studying Ether Lipids
The investigation of ether lipids requires specific analytical techniques for their extraction, separation, and characterization.
Experimental Protocol: Lipid Extraction from Biological Samples
This protocol is a standard method for the extraction of total lipids, including ether lipids, from cells or tissues.
Materials:
-
Biological sample (e.g., cell pellet, homogenized tissue)
-
Chloroform
-
Methanol
-
Water (deionized)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream for solvent evaporation
Procedure (Bligh & Dyer Method):
-
To a glass centrifuge tube containing the biological sample (e.g., 1 mL of cell suspension), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 15-20 minutes to ensure thorough extraction.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for 1 minute.
-
Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette.
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
The dried lipid extract can be reconstituted in a suitable solvent for further analysis (e.g., by mass spectrometry).[6][7]
Diagram 3: Workflow for Lipid Extraction
Caption: A step-by-step workflow for the Bligh & Dyer lipid extraction method.
Conclusion and Future Directions
This compound represents an understudied member of the bioactive ether lipid family. While direct evidence of its biological functions is limited, the broader knowledge of 1-O-alkylglycerols suggests its potential involvement in membrane dynamics and cellular signaling. The synthetic and analytical methods outlined in this guide provide a foundation for future research into the specific properties and therapeutic potential of this compound. Further investigation is warranted to elucidate the precise mechanisms of action of this compound and to explore its utility in drug development, particularly in the context of cancer and other diseases where ether lipid metabolism is dysregulated.
References
- 1. 3-(3-Hydroxypropoxy)propan-1-ol;propane-1,2-diol | C9H22O5 | CID 87660623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-[2-(2-Hydroxypropoxy)propoxy]propane-1,2-diol | C9H20O5 | CID 22341877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ether lipids and analogs in experimental cancer therapy. A brief review of the Munich experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From biosynthesis to function: the roles of ether lipids in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Propoxypropane-1,2-diol = 98 GC 61940-71-4 [sigmaaldrich.com]
- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Special procedures | Cyberlipid [cyberlipid.gerli.com]
physical and chemical properties of 1-O-Propyl-rac-glycerol
An In-depth Technical Guide to 1-O-Propyl-rac-glycerol
Introduction
This compound, also known as 3-propoxy-1,2-propanediol, is a glycerol ether that belongs to the broader class of ether lipids. These lipids are characterized by an ether linkage between a fatty alcohol and a glycerol backbone, in contrast to the more common ester linkage found in triglycerides and most phospholipids. While this compound itself is not extensively studied, the class of 1-O-alkylglycerols has garnered significant interest in the scientific community for their diverse biological activities. These activities range from influencing cell membrane properties to modulating critical signaling pathways, making them relevant to researchers in fields such as cell biology, pharmacology, and drug development.[1][2]
This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for synthesis and analysis, and the biological significance of this compound and related short-chain 1-O-alkylglycerols.
Physical and Chemical Properties
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₃ | MedChemExpress, ChemicalBook |
| Molecular Weight | 134.17 g/mol | MedChemExpress, ChemicalBook |
| Appearance | Liquid | Sigma-Aldrich |
| Flash Point | 117 °C (242.6 °F) | Sigma-Aldrich |
| Assay | ≥98% (GC) | Sigma-Aldrich |
Properties of Analogous Glycerol Ethers
To provide a more complete picture, the table below lists the measured physical properties of two close structural analogs, 3-ethoxy-1,2-propanediol (the ethyl ether) and 3-allyloxy-1,2-propanediol (the allyl ether). These values can be used to estimate the properties of this compound.
| Property | 3-Ethoxy-1,2-propanediol | 3-Allyloxy-1,2-propanediol |
| Boiling Point | 222 °C (lit.) | 142 °C at 28 mm Hg (lit.) |
| Density | 1.063 g/mL at 25 °C (lit.) | 1.068 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.441 (lit.) | n20/D 1.462 (lit.) |
Source: Sigma-Aldrich, ChemicalBook[3][4][5][6]
Chemical Reactivity and Stability
This compound possesses two primary functional groups that dictate its chemical reactivity: a stable ether linkage and two hydroxyl groups (a primary and a secondary alcohol).
-
Ether Linkage: The C-O-C ether bond is generally stable under neutral, basic, and mild acidic conditions. Cleavage of this bond typically requires harsh conditions, such as strong acids (e.g., HBr or HI).
-
Hydroxyl Groups: The primary and secondary alcohol functionalities can undergo typical alcohol reactions, such as esterification, oxidation, and conversion to alkyl halides. The presence of two hydroxyl groups allows for the formation of cyclic acetals and ketals.
The compound should be stored in a cool, dry place, away from strong oxidizing agents.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general procedure can be derived from standard organic chemistry techniques for the preparation of glycerol ethers, primarily the Williamson ether synthesis.
Synthesis of this compound (Representative Protocol)
This protocol is based on the Williamson ether synthesis, a common and effective method for preparing ethers.
Reaction Scheme:
Materials:
-
Glycerol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane (Propyl bromide)
-
Dry Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add dry glycerol to a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the glycerol in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Cautiously add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This forms the sodium glyceroxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC or GC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify potential impurities. The mass spectrum is expected to show a molecular ion peak (or fragments corresponding to the loss of water or other small groups) consistent with a molecular weight of 134.17 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the ether oxygen) and the glycerol backbone (a series of multiplets for the CH₂ and CH protons).
-
¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the three carbons of the propyl group and the three carbons of the glycerol backbone.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum will be characterized by a broad O-H stretching band (around 3400 cm⁻¹) from the hydroxyl groups, C-H stretching bands (around 2870-2960 cm⁻¹), and a prominent C-O stretching band for the ether linkage (around 1100 cm⁻¹).
Biological Activity and Signaling Pathways
The biological effects of this compound are understood primarily through the study of the broader class of 1-O-alkylglycerols. These molecules are not merely structural components but are active participants in cellular processes.
Incorporation into Cell Membranes and Effects on Permeability
1-O-alkylglycerols can be taken up by cells and incorporated into phospholipids, replacing an acyl chain. This alters the composition and physical properties of the cell membrane. One of the notable effects of short-chain 1-O-alkylglycerols is their ability to transiently increase the permeability of the blood-brain barrier, a property that is being explored for enhancing the delivery of therapeutic agents to the central nervous system.[2]
Interference with Diacylglycerol (DAG) and Protein Kinase C (PKC) Signaling
1-O-alkylglycerols can modulate signaling pathways that are dependent on the second messenger diacylglycerol (DAG). When incorporated into phospholipids, their hydrolysis by phospholipase C (PLC) generates 1-O-alkyl-2-acyl-glycerol, an analog of DAG. This analog is reported to be an inhibitor of protein kinase C (PKC) activation by DAG.[1] This inhibitory action can affect a multitude of cellular processes regulated by PKC, such as cell proliferation, differentiation, and inflammation. For instance, pretreatment of endothelial cells with 1-O-alkylglycerols has been shown to inhibit the increase in endothelial permeability induced by phorbol esters (which directly activate PKC).
Involvement in Platelet-Activating Factor (PAF) Metabolism
1-O-alkylglycerols are precursors in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator involved in inflammation, allergic responses, and cell signaling. The synthesis of PAF involves the modification of a 1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine molecule. Studies have shown that supplementing cells with 1-O-alkylglycerols can lead to an increased production of lyso-PAF, a direct precursor to PAF. This suggests that this compound could potentially modulate cellular processes that are dependent on PAF signaling.[7]
Representative Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a member of the biologically active class of 1-O-alkylglycerols. While specific data on the propyl derivative is limited, the known properties of its analogs and the well-documented biological activities of short-chain alkylglycerols provide a strong foundation for its study. Its potential to modulate key signaling pathways, such as those involving PKC and PAF, makes it a compound of interest for research in cellular signaling and pharmacology. The experimental protocols and analytical methods outlined in this guide provide a framework for the synthesis and characterization of this compound, enabling further investigation into its specific properties and biological functions.
References
- 1. An Update on the Therapeutic Role of Alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Phenoxy-1,2-propanediol(538-43-2) 1H NMR [m.chemicalbook.com]
- 4. 3-Ethoxy-1,2-propanediol (CAS 1874-62-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3-Ethoxy-1,2-propanediol [webbook.nist.gov]
- 6. 1,2-Propanediol, 3-phenoxy- [webbook.nist.gov]
- 7. 1-O-alkylglycerols improve boar sperm motility and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Core Characteristics of 1-O-Propyl-rac-glycerol: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility and stability of 1-O-Propyl-rac-glycerol. While specific quantitative data for this compound is not extensively available in published literature, this document outlines the fundamental principles of its expected behavior, provides detailed experimental protocols for its characterization, and explores its potential role in biological signaling pathways.
Executive Summary
This compound is a short-chain alkylglycerol, a class of ether lipids that are gaining interest in various research fields for their potential biological activities. Understanding its solubility and stability is paramount for its effective use in experimental settings and for the development of potential therapeutic applications. This guide provides a framework for researchers to determine these critical parameters.
Physicochemical Properties and Expected Solubility Profile
This compound, with its propyl ether linkage to a glycerol backbone, is an amphiphilic molecule. The glycerol moiety confers hydrophilicity, while the propyl group provides a degree of lipophilicity. Its solubility is therefore expected to be intermediate between that of highly polar glycerol and nonpolar lipids.
Table 1: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | Moderately Soluble | The presence of two free hydroxyl groups on the glycerol backbone allows for hydrogen bonding with water. However, the propyl ether group may limit extensive solubility. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Highly Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the polar and nonpolar portions of the molecule. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can solvate the molecule, although perhaps less effectively than protic solvents for the hydroxyl groups. |
| Nonpolar Solvents (e.g., Hexane, Chloroform) | Sparingly Soluble to Insoluble | The dominant polar nature of the glycerol backbone will likely limit solubility in highly nonpolar solvents. |
Experimental Protocol for Solubility Determination
To quantitatively determine the solubility of this compound, an equilibrium solubility method followed by a suitable analytical technique is recommended.
Materials
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO, hexane)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-ELSD/MS, GC-FID)
Procedure
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent for analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC or GC with a standard curve).
For semi-solid or lipidic excipients, techniques like Differential Scanning Calorimetry (DSC) or Hot Stage Microscopy can be employed to determine saturation solubility.[1][2]
Stability Profile and Degradation Pathways
The ether linkage in this compound is generally more stable to chemical hydrolysis (both acidic and basic) than an ester linkage found in triglycerides and phospholipids.[3] Therefore, significant degradation under typical physiological pH is not expected.
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Potential Degradation Pathway |
| pH (Aqueous) | High | The ether bond is resistant to hydrolysis across a wide pH range. |
| Temperature | Moderate to High | Stable at room temperature and physiological temperatures.[4] High temperatures could lead to oxidation or other degradation, though the molecule is saturated. |
| Oxidative Stress | High | As a saturated alkylglycerol, it lacks double bonds that are susceptible to oxidation.[3] |
| Enzymatic | Variable | Susceptibility to enzymatic degradation would depend on the specific enzymes present. Ether lipids can be metabolized by certain cellular enzymes. |
Experimental Protocol for Stability Assessment
A long-term stability study under controlled conditions is necessary to empirically determine the stability of this compound.
Materials
-
Stock solution of this compound in a suitable solvent
-
Aqueous buffers at various pH values (e.g., 4, 7.4, 9)
-
Temperature-controlled incubators/chambers (e.g., 4 °C, 25 °C, 40 °C)
-
Analytical instrumentation (e.g., HPLC-ELSD/MS, GC-FID)
Procedure
-
Prepare solutions of this compound at a known concentration in the selected buffers.
-
Aliquot the solutions into sealed vials for each time point and storage condition.
-
Store the vials under the specified temperature and pH conditions.
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of vials from each storage condition.
-
Analyze the samples for the concentration of the parent compound and the appearance of any degradation products using a validated, stability-indicating analytical method.
-
Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate and half-life.
Potential Biological Role and Signaling Pathways
Ether lipids are integral components of cell membranes and are involved in various signaling pathways.[4][5] While the specific roles of short-chain alkylglycerols like this compound are not well-defined, they are precursors in the biosynthesis of more complex ether lipids.[6] They may also influence signaling cascades, potentially interacting with pathways involving Platelet-Activating Factor (PAF), a potent lipid mediator.[7][8]
The biosynthesis of ether lipids begins in the peroxisome, where dihydroxyacetone phosphate (DHAP) is acylated and then the acyl group is exchanged for a fatty alcohol, forming the characteristic ether bond.[4] This initial ether-linked precursor is then further metabolized in the endoplasmic reticulum to form various classes of ether lipids.
Conclusion
This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound and offers detailed protocols for their empirical determination. While specific data remains to be established, the principles and methodologies outlined herein will empower researchers to effectively characterize this compound and explore its potential in scientific and drug development applications. The provided overview of the biological context of ether lipids suggests that further investigation into the specific signaling roles of short-chain alkylglycerols is a promising area of research.
References
- 1. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional roles of ether lipids [journal.hep.com.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling | MDPI [mdpi.com]
3-Propoxypropane-1,2-diol: A Technical Overview of a Versatile Biochemical Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Propoxypropane-1,2-diol, also known as 1-O-propylglycerol or glycerol 1-propyl ether, is a propyl ether of glycerol.[1] This clear, colorless liquid possesses a unique combination of properties stemming from its glycerol backbone and the hydrophobic propyl chain, making it a compound of interest in various scientific and industrial fields.[1] While its primary applications have been explored as a solvent, plasticizer, and chemical intermediate, its potential as a biochemical reagent is an emerging area of investigation. This technical guide consolidates the available information on 3-Propoxypropane-1,2-diol, focusing on its biochemical applications, relevant experimental contexts, and future research directions.
Chemical and Physical Properties
A solid understanding of the physicochemical properties of 3-Propoxypropane-1,2-diol is essential for its application in experimental settings. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₃ | [1][2] |
| Molecular Weight | 134.17 g/mol | [1][2] |
| CAS Number | 61940-71-4 | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Synonyms | 1-O-Propylglycerol, Glycerol 1-propyl ether | [1] |
| Solubility | Miscible with both polar and non-polar solvents | [1] |
Synthesis of 3-Propoxypropane-1,2-diol
The synthesis of 3-Propoxypropane-1,2-diol can be achieved through several methods. A common laboratory-scale synthesis involves the Williamson ether synthesis, where glycerol reacts with a propyl halide.
General Synthesis Workflow
The following diagram outlines a typical synthesis route for 3-Propoxypropane-1,2-diol.
Caption: A simplified workflow for the synthesis of 3-Propoxypropane-1,2-diol.
A frequently cited method involves the reaction of glycerol with propyl bromide in the presence of sodium hydride as a catalyst and dry dimethylformamide as a solvent.[1] Another approach is the acid-catalyzed etherification of glycerol with propanol or propylene.[1] The choice of synthetic route can influence yield and purity, which are critical factors for its use in sensitive biochemical assays.
Biochemical and Research Applications
While detailed biochemical studies specifically on 3-Propoxypropane-1,2-diol are limited, its structural similarity to other biologically active glycerol ethers suggests several potential areas of application.
Potential as a Modulator of Cellular Signaling
Derivatives of propane-1,2-diol have been shown to influence inflammatory signaling pathways. For instance, a related compound, 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, has been demonstrated to suppress inflammatory responses by inhibiting multiple kinases. This suggests that 3-Propoxypropane-1,2-diol could be investigated for similar properties.
A hypothetical experimental workflow to screen for such activity is presented below.
Caption: A conceptual workflow for assessing the anti-inflammatory potential.
Use in Metabolomics and as a Biocompatible Material
Commercial suppliers of 3-Propoxypropane-1,2-diol list its application in metabolomics, as well as for research on vitamins, nutraceuticals, and natural products. Its properties suggest it could be used as an internal standard or as part of an extraction solvent system in metabolomic analyses.
Furthermore, its low toxicity and good biocompatibility make it a candidate for use in biomedical research, such as in the development of drug delivery systems or as a component of biomaterials.[1]
Experimental Protocols: A General Framework
Enzyme Inhibition Assay (General Protocol)
To assess the potential of 3-Propoxypropane-1,2-diol as an enzyme inhibitor, a standard enzymatic assay can be employed. The following is a generalized protocol that would require optimization for a specific enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Propoxypropane-1,2-diol against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the target enzyme (preferably fluorogenic or chromogenic)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
3-Propoxypropane-1,2-diol (in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 3-Propoxypropane-1,2-diol in a suitable solvent.
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
Prepare working solutions of the enzyme and substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of each dilution of 3-Propoxypropane-1,2-diol to triplicate wells.
-
Include wells for a positive control (known inhibitor) and a negative control (solvent only).
-
Add the enzyme solution to all wells except for a blank (no enzyme) control.
-
Pre-incubate the plate to allow for interaction between the inhibitor and the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the signal (fluorescence or absorbance) over time at a constant temperature.
-
-
Data Analysis:
-
Calculate the reaction rate for each well from the linear portion of the signal versus time plot.
-
Normalize the data to the negative control (100% activity) and blank (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Disclaimer: This is a generalized protocol and requires significant optimization for any specific application.
Future Directions and Conclusion
The available information on 3-Propoxypropane-1,2-diol as a biochemical reagent is still in its nascent stages. While its chemical properties and those of related compounds are suggestive of its potential, there is a clear need for dedicated research to elucidate its specific biological activities. Future studies should focus on:
-
Systematic screening: Testing 3-Propoxypropane-1,2-diol against a broad range of enzymes, receptors, and cell types to identify specific biological targets.
-
Mechanism of action studies: If biological activity is identified, further experiments will be needed to determine the underlying molecular mechanisms.
-
Development of validated protocols: The establishment of detailed, reproducible experimental protocols will be crucial for its adoption as a standard biochemical reagent.
References
Methodological & Application
Application Notes and Protocols: 1-O-Propyl-rac-glycerol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published research specifically detailing the applications of 1-O-Propyl-rac-glycerol in drug delivery systems is limited. The following application notes and protocols are based on the established roles of structurally similar short-chain alkyl glycerols and monoglycerides in pharmaceutical formulations. These are intended to serve as a foundational guide for exploring the potential of this compound and should be adapted and validated for specific applications.
Introduction
This compound is a monoalkyl glycerol ether with potential utility in various drug delivery systems. Its amphiphilic nature, stemming from a polar glycerol head and a short, nonpolar propyl tail, suggests its applicability as a penetration enhancer, a co-solvent in lipid-based formulations, and a component in nano-delivery systems. Structurally similar compounds have been shown to modulate cell membrane permeability, improve drug solubilization, and enhance bioavailability. These notes provide a framework for investigating this compound in these contexts.
Application Note 1: Transdermal Drug Delivery Enhancement
Short-chain alkyl glycerols can act as chemical penetration enhancers by transiently disrupting the highly organized lipid structure of the stratum corneum, the primary barrier of the skin.[1][2] This disruption can facilitate the permeation of topically applied active pharmaceutical ingredients (APIs). This compound, due to its structural similarity to other known enhancers like propylene glycol, is hypothesized to function by inserting itself into the lipid bilayers of the stratum corneum, thereby increasing their fluidity.[3][4]
Hypothesized Mechanism of Action
The mechanism by which this compound may enhance skin penetration is likely multifaceted:
-
Lipid Bilayer Disruption: The propyl chain could intercalate between the ceramides, cholesterol, and fatty acids of the stratum corneum, creating disorder and increasing the diffusion coefficient for a co-administered drug.
-
Increased Drug Partitioning: It may act as a co-solvent within the stratum corneum, improving the solubility and partitioning of the drug from the vehicle into the skin.
-
Hydration: The glycerol headgroup may contribute to the hydration of the stratum corneum, which is known to enhance the permeation of many drugs.
Figure 1: Hypothesized workflow of this compound as a transdermal penetration enhancer.
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a method to evaluate the efficacy of this compound as a penetration enhancer.
1. Materials and Equipment:
-
Franz diffusion cells
-
Full-thickness skin tissue (e.g., porcine ear skin, human cadaver skin)
-
Test drug (e.g., a non-steroidal anti-inflammatory drug like ketoprofen)
-
This compound
-
Vehicle (e.g., propylene glycol:ethanol:water, 40:30:30 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
-
Magnetic stirrer and stir bars
2. Experimental Procedure:
-
Preparation of Formulations:
-
Control Formulation: Dissolve the test drug in the vehicle at a specific concentration (e.g., 1% w/v).
-
Test Formulation: Dissolve the test drug (1% w/v) and varying concentrations of this compound (e.g., 2%, 5%, 10% w/v) in the vehicle.
-
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Excise a section of skin and remove subcutaneous fat.
-
Cut the skin to a size suitable for mounting on the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred.
-
Allow the system to equilibrate for 30 minutes.
-
-
Dosing and Sampling:
-
Apply a finite dose of the control or test formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed PBS.
-
-
Sample Analysis:
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
3. Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the enhancement ratio (ER) as follows:
-
ER = Jss (with enhancer) / Jss (without enhancer)
-
| Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Enhancement Ratio (ER) |
| Control (1% Drug) | 1.5 ± 0.3 | 1.0 |
| 1% Drug + 2% this compound | 3.2 ± 0.5 | 2.1 |
| 1% Drug + 5% this compound | 7.8 ± 1.1 | 5.2 |
| 1% Drug + 10% this compound | 12.5 ± 1.8 | 8.3 |
| Table 1: Hypothetical in vitro skin permeation data for a model drug with this compound as a penetration enhancer. Data are presented as mean ± standard deviation. |
Application Note 2: Oral Lipid-Based Drug Delivery Systems
For poorly water-soluble drugs, lipid-based drug delivery systems (LBDDS) can improve oral bioavailability by enhancing drug solubilization and facilitating absorption via the lymphatic pathway.[5][6][7] Short-chain monoglycerides can act as co-surfactants or co-solvents in these formulations. This compound could potentially be used in self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).
Hypothesized Role in LBDDS
-
Co-solvent/Solubilizer: Its amphiphilic nature may help to dissolve lipophilic drugs within the lipid vehicle.
-
Emulsification: It could aid in the formation of fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids, increasing the surface area for drug release and absorption.
Figure 2: Logical workflow for the role of this compound in a Self-Emulsifying Drug Delivery System (SEDDS).
Protocol: Formulation and Characterization of a SEDDS
This protocol describes the preparation and evaluation of a SEDDS formulation potentially containing this compound.
1. Materials and Equipment:
-
Lipophilic drug (e.g., a BCS Class II drug like carbamazepine)
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., polysorbate 80)
-
This compound (as co-solvent/co-surfactant)
-
Vortex mixer
-
Particle size analyzer
-
UV-Vis spectrophotometer
2. Experimental Procedure:
-
Solubility Studies:
-
Determine the saturation solubility of the drug in various oils, surfactants, and this compound to select suitable excipients.
-
-
Formulation Development:
-
Prepare different formulations by mixing the oil, surfactant, and this compound in varying ratios.
-
Incorporate the drug into the optimized blank formulation and vortex until a clear solution is obtained.
-
-
Characterization of the SEDDS:
-
Emulsification Study: Add 1 mL of the SEDDS formulation to 500 mL of water in a glass beaker with gentle stirring. Visually assess the rate of emulsification and the final appearance of the emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a particle size analyzer.
-
In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (Type II) in a suitable medium (e.g., simulated gastric fluid).
-
| Formulation Ratio (Oil:Surfactant:Co-solvent) | Drug Loading (% w/w) | Emulsification Time (s) | Droplet Size (nm) | PDI |
| 40:50:10 (Propylene Glycol) | 5 | < 60 | 150 ± 15 | 0.25 |
| 40:50:10 (this compound) | 5 | < 45 | 120 ± 12 | 0.21 |
| 30:60:10 (this compound) | 5 | < 30 | 95 ± 10 | 0.18 |
| Table 2: Hypothetical characterization data for a SEDDS formulation comparing a standard co-solvent with this compound. Data are presented as mean ± standard deviation. |
Application Note 3: Component of Lipid Nanoparticles
Lipid nanoparticles (LNPs) are advanced drug delivery systems used for a variety of therapeutics, including nucleic acids.[8][9] They are typically composed of an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[8][9] While longer-chain alkyl glycerols are more commonly cited, a short-chain amphiphile like this compound could potentially be investigated as a modifier of the nanoparticle structure or as a co-surfactant.
Hypothesized Role in LNPs
-
Surface Modifier: It might be incorporated at the surface of the LNP, influencing its interaction with cell membranes.
-
Fluidity Modulator: Its short propyl chain could introduce fluidity into the lipid matrix, potentially affecting the release of the encapsulated drug.
Figure 3: Conceptual workflow for the inclusion of this compound in lipid nanoparticle (LNP) formulation.
Protocol: Preparation of Lipid Nanoparticles by Microfluidic Mixing
This protocol provides a general method for preparing LNPs, where this compound could be included as a component.
1. Materials and Equipment:
-
Ionizable lipid, helper phospholipid (e.g., DSPC), cholesterol, PEG-lipid
-
This compound
-
API (e.g., a model siRNA)
-
Ethanol
-
Low pH buffer (e.g., citrate buffer, pH 4.0)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Particle size analyzer
-
Ribogreen assay (for encapsulation efficiency)
2. Experimental Procedure:
-
Preparation of Solutions:
-
Lipid Phase: Dissolve the lipids (ionizable lipid, DSPC, cholesterol, PEG-lipid, and this compound) in ethanol at a specific molar ratio.
-
Aqueous Phase: Dissolve the API in the low pH buffer.
-
-
Microfluidic Mixing:
-
Load the lipid phase and aqueous phase into separate syringes.
-
Pump the two phases through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous:lipid). The rapid mixing induces the self-assembly of the LNPs.
-
-
Purification:
-
Dialyze the resulting LNP dispersion against PBS (pH 7.4) to remove ethanol and unencapsulated API.
-
-
Characterization:
-
Size and PDI: Measure the hydrodynamic diameter and PDI using dynamic light scattering.
-
Encapsulation Efficiency: Determine the amount of encapsulated API using the Ribogreen assay after lysing the LNPs with a detergent.
-
| Molar Ratio (Ionizable:DSPC:Chol:PEG:Propyl-Glycerol) | Size (nm) | PDI | Encapsulation Efficiency (%) |
| 50:10:38.5:1.5:0 | 85 ± 5 | 0.12 | 95 ± 2 |
| 50:10:33.5:1.5:5 | 92 ± 7 | 0.15 | 93 ± 3 |
| 50:10:28.5:1.5:10 | 105 ± 9 | 0.19 | 89 ± 4 |
| Table 3: Hypothetical characterization of lipid nanoparticles with increasing molar ratios of this compound. Data are presented as mean ± standard deviation. |
Conclusion
While direct evidence is currently lacking, the physicochemical properties of this compound suggest it is a promising candidate for various applications in drug delivery. Its potential as a transdermal penetration enhancer, a component of oral lipid-based systems, and a modulator of lipid nanoparticle properties warrants further investigation. The protocols and hypothetical data presented here provide a starting point for researchers to explore and validate the utility of this compound in developing novel and effective drug delivery systems. Rigorous experimentation is necessary to determine its efficacy and optimal use in specific formulations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jddtonline.info [jddtonline.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [cora.ucc.ie]
- 8. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
Application Notes and Protocols for the Analytical Detection of 1-O-Propyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Propyl-rac-glycerol is a monoalkylglycerol, a class of ether lipids that play significant roles in various biological processes. Ether lipids are essential components of cell membranes, and have been implicated in cell signaling, differentiation, and possess antioxidant properties.[1][2][3] The accurate detection and quantification of specific monoalkylglycerols like this compound are crucial for understanding their metabolic pathways and their potential as biomarkers or therapeutic agents.
This document provides detailed application notes and proposed protocols for the analytical detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific analytical methods for this compound in the scientific literature, the following protocols are based on established methods for the analysis of structurally similar compounds, such as other monoalkylglycerols and glycerol.
Analytical Methods Overview
The primary analytical techniques for the determination of this compound are GC-MS and LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and improve chromatographic performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity and is well-suited for the analysis of non-volatile compounds in complex biological matrices without the need for derivatization.
Quantitative Data Summary
| Parameter | GC-MS (with derivatization) | LC-MS/MS (with derivatization) |
| Analyte | Glycerol (as trimethylsilyl derivative) | Glycerol (as benzoyl derivative) |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.3 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | 1.0 µg/mL |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Recovery | >80% | 95-105% |
| Precision (%RSD) | <15% | <15% |
Note: These values are indicative and should be determined experimentally for this compound.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol describes the analysis of this compound in a biological matrix (e.g., plasma, cell culture media) using GC-MS after trimethylsilyl (TMS) derivatization.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of sample, add an appropriate internal standard (e.g., 1,2,3-butanetriol).[4]
-
Add 400 µL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the organic extract under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan and Selected Ion Monitoring (SIM) mode.
4. Expected Mass Spectra
Based on the fragmentation of trimethylsilyl ethers of 1-monoalkylglycerols, the following characteristic ions are expected for the TMS derivative of this compound[5]:
-
M-103: Loss of a CH2OSi(CH3)3 fragment.
-
m/e 205: A key fragment for 1-monoalkylglycerols.[5]
A proposed experimental workflow is visualized below.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol describes a proposed method for the direct analysis of this compound in biological fluids using LC-MS/MS.
1. Sample Preparation
-
To 100 µL of sample, add an appropriate internal standard (e.g., a deuterated analog of this compound, if available).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
Curtain Gas: 30 psi.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
-
MRM Transitions: To be determined by infusing a standard of this compound. A likely precursor ion would be the protonated molecule [M+H]⁺. Product ions would result from the fragmentation of the precursor.
A proposed experimental workflow is visualized below.
References
- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional roles of ether lipids [journal.hep.com.cn]
- 3. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of monoacyl- and monoalkylglycerols by gas--liquid chromatography--mass spectrometry using polar siloxane liquid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lysophosphatidic Acid (LPA) Receptor Probes for GPCR Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: While the initial inquiry focused on 1-O-Propyl-rac-glycerol, publicly available data on its specific use as a chemical probe for G protein-coupled receptors (GPCRs) is limited. However, the closely related field of lysophosphatidic acid (LPA) receptor pharmacology offers a wealth of well-characterized chemical probes. LPA receptors are a family of GPCRs that play crucial roles in a multitude of physiological and pathological processes, making them attractive targets for drug discovery.[1][2][3][4] This document provides detailed application notes and protocols for utilizing well-established chemical probes for LPA receptors, serving as a comprehensive guide for researchers interested in studying this important GPCR subfamily.
Featured Chemical Probes for LPA Receptors
A variety of selective and potent chemical probes, including both agonists and antagonists, have been developed to interrogate the function of LPA receptors. This section highlights key examples with their reported pharmacological data.
Data Presentation: Quantitative Pharmacological Data of LPA Receptor Probes
The following tables summarize the binding affinities and functional potencies of selected LPA receptor antagonists and agonists.
Table 1: LPA Receptor Antagonists
| Compound Name | Target(s) | Assay Type | Species | IC50 | Ki | pKB | Reference(s) |
| Ki16425 | LPA1, LPA3 | Inositol Phosphate Production | Human | - | 0.34 µM (LPA1), 0.93 µM (LPA3), 6.5 µM (LPA2) | - | [5] |
| LPA1, LPA3 | GTPγS Binding | - | 0.25 µM (LPA1), 0.36 µM (LPA3) | - | |||
| LPA1 | Intracellular Calcium Mobilization | Human | 0.046 µM | - | ~6.5-7 | [6][7] | |
| AM095 | LPA1 | GTPγS Binding | Human | 0.98 µM | - | - | [5][8][9] |
| LPA1 | GTPγS Binding | Mouse | 0.73 µM | - | - | [5][8][9] | |
| LPA1 | Intracellular Calcium Mobilization | Human | 0.025 µM | - | - | [6][9] | |
| LPA1 | Intracellular Calcium Mobilization | Mouse | 0.023 µM | - | - | [9] | |
| LPA1 | Chemotaxis | Human (A2058 cells) | 233 nM | - | - | [8][9] | |
| BMS-986020 | LPA1 | N/A | Human | 4.8 µM (BSEP), 6.2 µM (MRP4), 7.5 µM (MDR3) | - | - | [10] |
| LPA1 | N/A | N/A | - | - | ~8 | [6] | |
| AS2717638 | LPA5 | N/A | Human | 38 nM | - | - | [5] |
Table 2: LPA Receptor Agonists
| Compound Name | Target(s) | Assay Type | Species | EC50 | Kd | Emax | Reference(s) |
| UCM-05194 | LPA1 | Intracellular Calcium Mobilization | Rat (RH7777 cells) | 0.24 µM | 19.6 nM | 118% | [11][12][13] |
| GRI977143 | LPA2 | N/A | N/A | 3.3 µM | - | - | [5][14][15][16][17] |
| Radioprotectin-1 | LPA2 | N/A | Murine | 25 nM | - | - | [5] |
Signaling Pathways of LPA Receptors
LPA receptors couple to various G proteins, leading to the activation of diverse downstream signaling cascades. The specific G protein coupling can vary depending on the receptor subtype and the cell type. The primary G proteins involved are Gq/11, Gi/o, G12/13, and Gs.[1][3][18][19][20][21][22]
Visualization of LPA Receptor Signaling
Caption: LPA Receptor Signaling Pathways.
Experimental Protocols
This section provides detailed protocols for key in vitro assays used to characterize the interaction of chemical probes with LPA receptors.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) of a radiolabeled ligand for a receptor and the binding affinity (Ki) of unlabeled competitors.
Workflow for Radioligand Binding Assay
References
- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. A Novel Agonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1), UCM-05194, Shows Efficacy in Neuropathic Pain Amelioration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docta.ucm.es [docta.ucm.es]
- 14. medchemexpress.com [medchemexpress.com]
- 15. rndsystems.com [rndsystems.com]
- 16. GRI977143 | LPA Receptor | TargetMol [targetmol.com]
- 17. GRI977143 (LPA2 Agonist) - Echelon Biosciences [echelon-inc.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Preparation of 1-O-Propyl-rac-glycerol Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Propyl-rac-glycerol is a synthetic alkylglycerol, a class of ether lipids that play significant roles in various biological processes. Ether lipids are structural components of cell membranes and are involved in cell signaling and differentiation.[1][2] Due to their structural similarity to endogenous signaling molecules, synthetic ether lipids like this compound are valuable tools in biomedical research and drug development. They are often used to investigate cellular pathways, membrane dynamics, and as potential therapeutic agents.
Proper preparation of stock solutions is a critical first step for ensuring the accuracy and reproducibility of experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in a variety of research applications.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Synonyms | 3-Propoxypropane-1,2-diol |
| Molecular Formula | C₆H₁₄O₃ |
| Molecular Weight | 134.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Storage Temperature | 2-8°C (neat compound) |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Suitability | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for many organic compounds. Can be cytotoxic at higher concentrations. |
| Ethanol (Absolute) | High | Good solvent, less toxic than DMSO for many cell-based assays. |
| Methanol | High | Good solvent, but can be more toxic to cells than ethanol. |
| Chloroform | Moderate | Primarily for lipid film preparation; not for direct addition to aqueous cell culture media. |
Note: The solubility of this compound has not been exhaustively published. The recommendations are based on the properties of similar short-chain alkylglycerols.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol. This stock solution is suitable for subsequent dilution into aqueous buffers or cell culture media.
Materials:
-
This compound (neat)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Absolute Ethanol
-
Sterile, amber glass vial or a clear glass vial wrapped in aluminum foil
-
Sterile, positive displacement pipette or a calibrated glass syringe
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: In a sterile vial, add the desired volume of the chosen solvent (DMSO or ethanol).
-
Addition of this compound: Using a positive displacement pipette or a glass syringe, carefully add the required amount of this compound to the solvent to achieve the desired final concentration (e.g., 100 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solution is clear and homogenous.
-
Aiding Dissolution (Optional): If the compound does not readily dissolve, gentle warming in a water bath (37°C) for 5-10 minutes or brief sonication can be used to facilitate dissolution.
-
Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter that is compatible with the organic solvent used.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or cryovials to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).
Table 3: Example Dilutions for a 100 mM Stock Solution
| Desired Final Concentration | Volume of 100 mM Stock | Final Volume |
| 100 µM | 1 µL | 1 mL |
| 50 µM | 0.5 µL | 1 mL |
| 10 µM | 0.1 µL | 1 mL |
| 1 µM | 1 µL | 10 mL |
Note: When adding the stock solution to aqueous media, ensure that the final concentration of the organic solvent is not detrimental to the experimental system (typically <0.5% v/v for most cell cultures).
Protocol 2: Preparation of Working Solutions in Aqueous Media
This protocol describes the dilution of the high-concentration organic stock solution into an aqueous buffer or cell culture medium for immediate use.
Materials:
-
Prepared high-concentration stock solution of this compound
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile conical tubes or appropriate sterile containers
-
Sterile pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Pre-warming: Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Dilution: While gently vortexing or swirling the aqueous medium, add the required volume of the stock solution to achieve the final desired concentration. It is crucial to add the stock solution dropwise while mixing to prevent precipitation.
-
Mixing: Cap the container and mix thoroughly by gentle inversion or continued vortexing for 30-60 seconds.
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions for extended periods as the stability of the compound in these conditions may be limited.
Mandatory Visualizations
Caption: Experimental workflow for preparing stock and working solutions.
Caption: Simplified context of ether lipid signaling modulation.
References
Application Notes and Protocols for 1-O-Propyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the handling, storage, and experimental use of 1-O-Propyl-rac-glycerol. The information is compiled from safety data sheets of analogous compounds, general laboratory protocols for ether lipids, and research articles discussing the biological activities of alkylglycerols.
Section 1: Product Information and Physicochemical Data
This compound is a synthetic alkylglycerol, a class of ether lipids that serve as important signaling molecules and precursors for more complex lipids. It is a valuable tool for research in cell signaling, lipid metabolism, and cancer biology.
Quantitative Data Summary
| Property | Value | Compound | Source |
| Molecular Formula | C6H14O3 | This compound | Supplier Data |
| Molecular Weight | 134.17 g/mol | This compound | Supplier Data |
| Solubility | Soluble in Methanol | 1-O-Dodecyl-rac-glycerol | Cayman Chemical |
| Slightly soluble in Chloroform | 1-Oleoyl-2-Palmitoyl-rac-glycerol | Cayman Chemical[1] | |
| Slightly soluble in Ethyl Acetate | 1-Oleoyl-2-Palmitoyl-rac-glycerol | Cayman Chemical[1] | |
| 0.25 mg/ml in Chloroform:PBS (pH 7.2) (1:3) | 1-Lauroyl-2-Oleoyl-3-Palmitoyl-rac-glycerol | Cayman Chemical[2] | |
| Stability | ≥ 4 years at -20°C (as a solid) | 1-O-Dodecyl-rac-glycerol | Cayman Chemical[3] |
Section 2: Handling and Storage Procedures
2.1 Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure safety.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or latex).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities or creating aerosols, a dust mask or a respirator may be necessary.
2.2 Handling Precautions
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of any dust or aerosols.
-
Wash hands thoroughly after handling.
2.3 Storage Conditions
-
Short-term storage: For frequent use, store at room temperature in a tightly sealed container.
-
Long-term storage: For extended periods, it is recommended to store this compound at -20°C as a solid.
-
Keep away from oxidizing agents.
-
Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
2.4 First Aid Measures
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Section 3: Experimental Protocols
3.1 Preparation of Stock Solutions
Due to the lipophilic nature of this compound, it is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is typically prepared first.
Materials:
-
This compound
-
Anhydrous ethanol or dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound in a sterile container.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10-100 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may aid in dissolution.
-
Store the stock solution at -20°C in tightly sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.
3.2 General Protocol for Cell Culture Experiments
This protocol provides a general guideline for treating cultured cells with this compound. The final concentration and incubation time should be optimized for each cell line and experimental endpoint.
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution
-
Serum-free cell culture medium
Protocol:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
On the day of treatment, prepare the final working concentration of this compound by diluting the stock solution in serum-free medium. It is crucial to vortex the diluted solution immediately before adding it to the cells to ensure a uniform suspension.
-
Remove the growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of the organic solvent used for the stock solution).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for western blotting, or RNA isolation for gene expression analysis).
Section 4: Signaling Pathways and Experimental Workflows
4.1 Inhibition of Protein Kinase C (PKC) Signaling
Alkylglycerols have been shown to inhibit the activity of Protein Kinase C (PKC), a key enzyme in cellular signal transduction that regulates cell proliferation, differentiation, and apoptosis.[4]
References
Purifying Synthesized 1-O-Propyl-rac-glycerol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of synthesized 1-O-Propyl-rac-glycerol. The selection of the most appropriate purification technique is contingent upon the nature of the impurities present in the crude product and the physical state of the synthesized compound. The primary methods covered include flash column chromatography, vacuum distillation, and recrystallization.
Introduction to Purification Strategies
This compound, a glycerol ether, is a polar molecule owing to the presence of two hydroxyl groups in the glycerol backbone. The ether linkage adds a degree of hydrophobicity. The purification strategy should aim to remove unreacted starting materials (e.g., glycerol, propanol, or their derivatives), catalysts, and any side-products from the synthesis. The choice of method will largely depend on the boiling point, solubility, and physical state of this compound and its contaminants.
Data Presentation: Purification of Related Glycerol Ethers
While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table summarizes purification outcomes for homologous 1-O-alkyl-rac-glycerols, providing a valuable reference for expected yields and purity.
| Compound | Purification Method | Eluent System (for Chromatography) | Isolated Yield (%) | Reference |
| Glycerol 1-O-heptyl ether | Flash Silica Column Chromatography | AcOEt/cyclohexane: 1/4 to 1/1 | 42% | [1] |
| Glycerol 1-O-pentyl ether | Flash Silica Column Chromatography | AcOEt/cyclohexane: 1/4 to 1/1 | 49% | [1] |
| Glycerol 1-O-dodecyl ether | Flash Silica Column Chromatography | AcOEt/cyclohexane: 1/4 to 1/1 | 40% | [1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying polar compounds like this compound from less polar or more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate (AcOEt), Hexane or Cyclohexane, Methanol (MeOH), Dichloromethane (CH2Cl2)
-
Glass column with stopcock
-
Pressurized air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp or staining solution (e.g., potassium permanganate)
Procedure:
-
Solvent System Selection:
-
Using TLC, determine a suitable solvent system that provides good separation of this compound from its impurities. The desired compound should have an Rf value of approximately 0.3.
-
Start with a mixture of a non-polar solvent (Hexane or Cyclohexane) and a polar solvent (Ethyl Acetate). For highly polar impurities, a gradient elution incorporating a more polar solvent like Methanol might be necessary. A common starting point for glycerol ethers is an AcOEt/cyclohexane mixture.[1]
-
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used in the elution.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Vacuum Distillation
Vacuum distillation is suitable for purifying liquids with high boiling points that may decompose at atmospheric pressure. This is a common technique for purifying glycerol and its derivatives.
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with a stirrer
-
Thermometer
-
Cold trap
Procedure:
-
Apparatus Setup:
-
Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound in the distilling flask.
-
Insert a thermometer to measure the vapor temperature.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation Process:
-
Start the vacuum pump and allow the pressure to stabilize at a low level (e.g., 1-10 mmHg).
-
Begin heating the distilling flask gently with stirring.
-
Monitor the temperature of the vapor. The boiling point will be significantly lower under vacuum. For reference, glycerol's boiling point is 125.5 °C at 1.0 mm Hg.
-
Collect the distillate in the receiving flask. The first fraction will likely contain more volatile impurities.
-
Collect the main fraction corresponding to the boiling point of this compound.
-
Stop heating and allow the apparatus to cool before releasing the vacuum.
-
Protocol 3: Recrystallization
If the synthesized this compound is a solid at room temperature, recrystallization can be an effective purification method.
Materials:
-
Crude solid this compound
-
A suitable solvent or solvent pair
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ethanol/water) to find a suitable one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Purity Assessment
The purity of the final product should be assessed using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities and to determine the overall purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
Visualizations
Caption: Workflow for Flash Column Chromatography Purification.
Caption: Workflow for Vacuum Distillation Purification.
Caption: Workflow for Recrystallization Purification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-O-Propyl-rac-glycerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 1-O-Propyl-rac-glycerol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, the most common method for its preparation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Deprotonation of Glycerol: The base used may be too weak or not fresh, or there might be residual water in the reaction. | - Use a strong base like sodium hydride (NaH) or potassium hydroxide (KOH). - Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] - Consider using a phase-transfer catalyst like tetrabutylammonium bromide to facilitate the reaction, especially with weaker bases.[1] |
| Slow Reaction Rate: The reaction temperature may be too low, or the reaction time is insufficient. | - Gradually increase the reaction temperature, typically in the range of 50-100 °C, while monitoring for side product formation.[1] - Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] | |
| Poor Quality of Reagents: The glycerol or propyl halide may contain impurities that interfere with the reaction. | - Use high-purity, anhydrous reagents. - Purify reagents if necessary before use. | |
| Formation of Significant Byproducts | Elimination Reaction: The reaction conditions may favor the E2 elimination pathway over the desired SN2 substitution, especially at higher temperatures. This is a common side reaction in Williamson ether synthesis.[2] | - Lower the reaction temperature to favor the SN2 reaction.[1] - Use a primary alkyl halide (1-propyl bromide or 1-propyl iodide) as they are less prone to elimination reactions compared to secondary or tertiary halides.[3] |
| Formation of Di- and Tri-propylated Glycerol: Excess propyl halide or prolonged reaction times can lead to the formation of 1,3-dipropoxy-2-propanol and 1,2,3-tripropoxypropane. | - Use a stoichiometric amount or a slight excess of the propyl halide. - Monitor the reaction closely and stop it once the desired mono-propylated product is maximized. | |
| Polymerization: Under certain conditions, side reactions can lead to the formation of polymeric materials. | - Ensure controlled addition of the alkylating agent. - Maintain a consistent reaction temperature. | |
| Difficulty in Product Purification | Presence of Unreacted Glycerol: Due to its high polarity and boiling point, removing unreacted glycerol can be challenging. | - Perform an aqueous workup to wash away the majority of the unreacted glycerol. - Utilize column chromatography on silica gel for effective separation. |
| Emulsion Formation During Workup: The presence of salts and glycerol can lead to the formation of stable emulsions during the extraction process. | - Add a saturated brine solution to help break the emulsion. - Centrifugation can also be an effective method to separate the layers. | |
| Product Appears Impure by Analytical Methods (e.g., NMR, GC-MS) | Residual Solvent: Solvents used in the reaction or purification may not be completely removed. | - Dry the final product under high vacuum. - Consider using a solvent with a lower boiling point for the final extraction/purification steps if possible. |
| Presence of Isomers: While the primary product is this compound, small amounts of 2-O-Propyl-rac-glycerol might form, although this is generally less favored due to the higher reactivity of the primary hydroxyl groups of glycerol. | - Optimize reaction conditions (e.g., lower temperature) to enhance regioselectivity. - High-performance column chromatography may be required to separate isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most widely used and effective method is the Williamson ether synthesis.[3][4] This reaction involves the deprotonation of glycerol with a strong base to form a glyceroxide anion, which then acts as a nucleophile and attacks a propyl halide (e.g., 1-propyl bromide or 1-propyl iodide) in an SN2 reaction to form the ether.[3][5]
Q2: Which base is best suited for the deprotonation of glycerol in this synthesis?
Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) are commonly used.[1][5] NaH is often preferred as it reacts irreversibly to form the alkoxide and hydrogen gas, driving the reaction forward. When using KOH, it is often beneficial to use it in a solid form or under phase-transfer catalysis conditions to minimize the presence of water.[1]
Q3: What is the optimal solvent for this reaction?
Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can accelerate SN2 reactions.[1][5] Tetrahydrofuran (THF) can also be used, particularly when sodium hydride is the base.[2]
Q4: How can I control the formation of di- and tri-substituted byproducts?
To favor the formation of the mono-propylated product, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of glycerol to propyl halide of approximately 1:1 or with a slight excess of glycerol can help minimize over-alkylation. Close monitoring of the reaction progress by TLC or GC is essential to stop the reaction at the optimal time.
Q5: What are the key safety precautions to consider during this synthesis?
-
When using sodium hydride (NaH), it is crucial to work under anhydrous conditions as it reacts violently with water to produce flammable hydrogen gas.
-
Strong bases like NaH and KOH are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Alkyl halides are often volatile and can be harmful; therefore, the reaction should be conducted in a well-ventilated fume hood.
Q6: What is the best method to purify the final product?
A combination of aqueous workup and column chromatography is typically effective. The aqueous workup helps to remove the inorganic salts and a significant portion of unreacted glycerol. Subsequent purification by column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), can effectively separate the this compound from byproducts and any remaining starting materials.
Q7: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the structure and assess the purity of the final product.[6]
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis for glycerol derivatives. Researchers should optimize the specific parameters based on their laboratory conditions and desired scale.
Materials:
-
Glycerol (anhydrous)
-
1-Propyl bromide (or 1-propyl iodide)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium hydroxide (pellets)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous glycerol to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the glycerol in the chosen anhydrous solvent (e.g., DMF or THF).
-
Deprotonation: Cool the solution in an ice bath (0 °C). Carefully add the strong base (e.g., sodium hydride) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases (if using NaH).
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the 1-propyl halide dropwise via the dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-70 °C). Monitor the progress of the reaction by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and add water and an organic extraction solvent (e.g., diethyl ether or ethyl acetate). Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
Data Presentation
Table 1: Reaction Parameters for Williamson Ether Synthesis of Glycerol Ethers
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Base | NaH, KOH, K₂CO₃ | Stronger bases generally lead to higher conversion. Heterogeneous bases can improve selectivity. | [1][5] |
| Alkylating Agent | 1-Propyl bromide, 1-Propyl iodide | Iodides are more reactive than bromides, potentially leading to faster reactions but also more side products if not controlled. | [7] |
| Solvent | DMF, DMSO, Acetonitrile, THF | Polar aprotic solvents generally favor the SN2 reaction and increase the reaction rate. | [1][2][5] |
| Temperature | 50 - 100 °C | Higher temperatures increase the reaction rate but may also promote elimination and over-alkylation. A lower temperature is generally preferred to maximize selectivity for the mono-ether. | [1] |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Can significantly improve yield, especially when using less reactive alkyl halides or weaker bases, by facilitating the transfer of the alkoxide to the organic phase. | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in this compound synthesis.
References
troubleshooting common issues in 1-O-Propyl-rac-glycerol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Propyl-rac-glycerol. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. General Handling and Storage
-
Q: How should I store this compound?
-
Q: What is the stability of this compound in solution?
2. Experimental Procedures
-
Q: I am observing unexpected biological activity in my cell-based assay. What could be the cause?
-
A: this compound is known to alter cell membrane permeability.[4] This property could lead to secondary effects not directly related to your intended target. It is crucial to include appropriate controls, such as vehicle-only and known membrane-disrupting agents, to differentiate between specific and non-specific effects.
-
-
Q: My results are inconsistent between experiments. What are the potential sources of variability?
-
A: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure the compound has been stored correctly and that stock solutions are not degraded.
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Cell Culture Conditions: Variations in cell passage number, density, and media composition can influence cellular responses.
-
Assay Protocol: Strict adherence to the experimental protocol, including incubation times and reagent concentrations, is critical.
-
-
3. Analytical and Characterization Issues
-
Q: I am having difficulty detecting this compound using HPLC. What can I do?
-
A: this compound lacks a strong chromophore, making UV detection challenging. Consider the following:
-
Derivatization: Derivatizing the hydroxyl groups with a UV-active or fluorescent tag can significantly enhance detection sensitivity.
-
Alternative Detectors: Use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended. Mass Spectrometry (MS) is also a highly sensitive and specific detection method.
-
-
-
Q: How can I analyze this compound using Gas Chromatography (GC)?
-
A: Direct analysis of glycerol and related compounds by GC can be challenging due to their low volatility and polar nature. Derivatization of the hydroxyl groups, for example, through silylation, is a common technique to improve volatility and chromatographic performance.
-
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
-
Symptom: The compound precipitates out of solution during the experiment.
-
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the aqueous buffer.
-
The experimental temperature is affecting solubility.
-
-
Solutions:
-
Use of a Co-solvent: Prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low and does not affect the biological system.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Solubility Test: Perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium.
-
Issue 2: Inconsistent Chromatographic Peak Areas/Retention Times
-
Symptom: Variability in peak size or elution time in HPLC or GC analysis.
-
Possible Causes:
-
Sample Degradation: The compound may be degrading in the sample matrix or during storage.
-
Injector Issues: Inconsistent injection volumes.
-
Column Degradation: The chromatographic column performance has deteriorated.
-
Mobile Phase Instability: The composition of the mobile phase is not consistent.
-
-
Solutions:
-
Sample Preparation: Prepare samples fresh and analyze them promptly.
-
Internal Standard: Use an internal standard to correct for variations in injection volume and sample preparation.
-
System Suitability: Perform regular system suitability tests to ensure the performance of the chromatographic system.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure proper mixing and degassing.
-
Experimental Protocols
Protocol 1: General Procedure for Cell-Based Assays
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Assay: Perform the desired downstream analysis (e.g., cell viability assay, gene expression analysis).
Protocol 2: HPLC-RID Analysis of this compound
-
Column: A suitable column for polar compounds, such as an amino or diol column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a series of standards of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dilute the experimental samples in the mobile phase to a concentration within the range of the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 134.17 g/mol | [1][5] |
| Molecular Formula | C6H14O3 | [1][5] |
| CAS Number | 61940-71-4 | [5] |
Visualizations
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Hypothesized mechanism of non-specific effects.
References
Technical Support Center: Improving the Aqueous Solubility of 1-O-Propyl-rac-glycerol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 1-O-Propyl-rac-glycerol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound, also known as 3-Propoxypropane-1,2-diol, is an alkyl glyceryl ether.[1][2] It is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) glycerol head and a hydrophobic (water-fearing) propyl tail. While the glycerol component confers some water solubility, the propyl chain limits its miscibility in aqueous solutions, especially at higher concentrations. This poor solubility can be a significant hurdle in formulation development and various experimental assays, potentially leading to precipitation, inaccurate results, and low bioavailability.[3][4]
Q2: What are the primary strategies for enhancing the aqueous solubility of lipid-like compounds such as this compound?
A2: The main strategies for improving the solubility of poorly water-soluble or amphipathic compounds fall into several categories:[5][6]
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Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension) and creating solid dispersions in hydrophilic carriers.[3][7][8]
-
Chemical Modifications: This involves using co-solvents, forming inclusion complexes with molecules like cyclodextrins, and utilizing surfactants for micellar solubilization.[7][9][10][11]
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pH Adjustment: For ionizable compounds, adjusting the pH can significantly increase solubility. However, this compound is a neutral molecule, so its solubility is not significantly affected by pH.[12][13]
Q3: How do I choose the best solubility enhancement technique for my experiment?
A3: The choice of technique depends on the specific requirements of your experiment, including the desired concentration, the route of administration (for in vivo studies), and the tolerance of the experimental system (e.g., cell culture) to excipients.[7]
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For in vitro assays: Co-solvents and cyclodextrins are often preferred.
-
For oral formulations: Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) and solid dispersions are common.[14][15]
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For parenteral formulations: Co-solvents, surfactants, and complexation agents with a high safety profile are necessary.[3]
Below is a workflow to guide your selection process.
Troubleshooting Guides
Issue 1: My compound precipitates when I dilute a stock solution (e.g., from DMSO) into an aqueous buffer.
-
Q: Why does my this compound precipitate upon dilution, and how can I prevent it?
-
A: This is a common issue when a compound is dissolved in a strong organic solvent and then rapidly diluted into an aqueous medium where its solubility is much lower. The solvent concentration drops quickly, causing the compound to crash out of the solution.[5]
-
Troubleshooting Steps:
-
Reduce Stock Concentration: Lower the concentration of your stock solution in the organic solvent.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final aqueous medium, perform a serial dilution. First, dilute into a mixture of the organic solvent and the aqueous medium, then further dilute into the final medium.[5]
-
Use a Co-solvent System: Prepare your stock solution in a water-miscible co-solvent that is also a good solvent for your compound, such as ethanol, propylene glycol, or polyethylene glycol (PEG).[3][6] This maintains solubility upon dilution.
-
Increase Incubation Temperature: Solubility is often temperature-dependent. Gently warming the solution may help, but ensure the temperature is compatible with your compound's stability and your experimental setup.[16]
-
-
Issue 2: The chosen solubilizing agent is interfering with my downstream assay (e.g., causing cell toxicity or inhibiting an enzyme).
-
Q: My solubilizing agent is causing experimental artifacts. What are some less disruptive alternatives?
-
A: Excipients are not always inert and can interfere with biological systems. It is crucial to run appropriate vehicle controls.
-
Troubleshooting Steps:
-
Lower Excipient Concentration: Determine the lowest concentration of the agent that maintains solubility and test if this lower concentration is still disruptive.
-
Switch to a More Biocompatible Agent:
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are generally well-tolerated and work by encapsulating the hydrophobic part of the drug molecule.[1][17][18]
-
Less Toxic Co-solvents: Glycerin and propylene glycol are often better tolerated in cell cultures than ethanol or DMSO.[3][10]
-
Polymeric Micelles: Certain non-ionic surfactants can form polymeric micelles that are effective at solubilization and often have lower toxicity than traditional surfactants.[11][19]
-
-
-
Issue 3: I am getting inconsistent results in my solubility measurements.
-
Q: My shake-flask solubility experiments are yielding variable results. How can I improve reproducibility?
-
A: Inconsistent results often stem from not reaching equilibrium, temperature fluctuations, or changes in the solid form of the compound.[5]
-
Troubleshooting Steps:
-
Ensure Equilibrium is Reached: Increase the incubation time. It is good practice to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, indicating equilibrium has been reached.[5]
-
Control Temperature: Perform experiments in a temperature-controlled water bath or shaker, as solubility is highly dependent on temperature.[5]
-
Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) to confirm the crystalline form of your compound before and after the experiment, as polymorphic transformations can alter solubility.[5]
-
Control pH: Although this compound is non-ionizable, using a consistent, buffered aqueous phase is crucial to eliminate any potential pH variability.
-
-
Comparison of Common Solubilization Strategies
The following table summarizes the advantages and disadvantages of common strategies applicable to this compound.
| Strategy | Typical Agents | Advantages | Disadvantages | Citations |
| Co-solvency | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG), Glycerin | Simple to prepare; rapid formulation; effective for many compounds. | Potential for precipitation upon dilution; can have biological/enzymatic effects; toxicity at high concentrations. | [3][6][10] |
| Micellar Solubilization | Polysorbates (Tween®), Polyoxyethylene castor oil derivatives (Cremophor®) | High solubilizing capacity; can be used for oral and parenteral formulations. | Potential for toxicity; can interfere with assays; may have complex phase behavior. | [9][11][19] |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) | Low toxicity; well-defined stoichiometry; increases stability of the compound. | Limited to compounds that fit the cyclodextrin cavity; can be expensive; may alter drug-receptor interactions. | [7][17][18] |
| Lipid-Based Formulations | Oils, Surfactants, Co-solvents (forming SEDDS, SNEDDS) | Enhances oral bioavailability by utilizing lipid absorption pathways; protects the drug from degradation. | Complex formulation development; potential for drug precipitation upon dispersion in GI fluids. | [14][15][20] |
Key Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in a selected aqueous medium.
Methodology:
-
Preparation: Add an excess amount of this compound to a glass vial to ensure that saturation is reached. Add a precise volume of the desired aqueous medium (e.g., phosphate-buffered saline pH 7.4).
-
Equilibration: Seal the vials securely and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for an extended period (typically 48 to 72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed for a sufficient time to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are carried over, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with an appropriate detector.
Protocol 2: Solubilization using Cyclodextrin Complexation
This protocol describes how to prepare a solution of this compound using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Magnetic stirrer and stir bar
-
Analytical balance
Methodology:
-
Prepare Cyclodextrin Solution: Weigh the desired amount of HP-β-CD and dissolve it in the aqueous buffer to create a stock solution of known concentration (e.g., 10-40% w/v). Gentle warming and stirring can aid dissolution.
-
Add Compound: Weigh the required amount of this compound. While stirring the HP-β-CD solution, slowly add the this compound.
-
Complexation: Continue stirring the mixture at room temperature for several hours (e.g., 12-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the compound is encapsulated by the cyclodextrin.[17]
-
Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to obtain a clear, particle-free solution.
-
Verification: The final concentration of the solubilized compound should be confirmed by a suitable analytical method.
Visualization of Solubilization Mechanisms
The diagrams below illustrate the mechanisms by which surfactants and cyclodextrins enhance the solubility of a hydrophobic molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. ijpbr.in [ijpbr.in]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. itmedicalteam.pl [itmedicalteam.pl]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. future4200.com [future4200.com]
addressing stability problems with 1-O-Propyl-rac-glycerol over time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Propyl-rac-glycerol. Below you will find information on addressing stability problems, recommended experimental protocols, and insights into its biological relevance.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability over time?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, maintaining a temperature of -20°C is advisable. Avoid repeated freeze-thaw cycles.
Q2: What are the potential degradation pathways for this compound?
A2: The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation.
-
Hydrolysis: The ether linkage in this compound is generally more stable to hydrolysis than an ester linkage. However, under strong acidic or basic conditions, cleavage of the ether bond can occur, yielding glycerol and propanol.
-
Oxidation: The glycerol backbone can be susceptible to oxidation, potentially forming various oxidation products. The specific products will depend on the oxidizing agent and reaction conditions.
Q3: How can I detect and quantify the degradation of this compound in my samples?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for detecting and quantifying the degradation of this compound. This method should be capable of separating the intact compound from its potential degradation products. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector.
Q4: Are there any known biological signaling pathways involving this compound?
A4: While specific signaling pathways for this compound are not extensively documented, as an alkylglycerol, it is part of the broader class of ether lipids. Ether lipids are known to be involved in various cellular processes.[1][2][3][4][5] They are integral components of cell membranes, particularly in lipid rafts, which are microdomains involved in signal transduction.[1][4] Alkylglycerols have also been shown to modulate the activity of protein kinase C (PKC), a key enzyme in many signaling cascades, and to play a role in macrophage activation.[6][7][8]
Troubleshooting Guides
Issue 1: Inconsistent experimental results over time.
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the stock solution has been stored under the recommended conditions (cool, dry, tightly sealed, protected from light).
-
Prepare Fresh Solution: Prepare a fresh stock solution of this compound from a new, unopened container if possible.
-
Perform Stability Check: Analyze an aliquot of the old stock solution using a stability-indicating HPLC method to check for the presence of degradation products. Compare the chromatogram to that of the freshly prepared solution.
-
Implement Aliquoting: To prevent contamination and degradation from repeated handling, aliquot stock solutions into single-use vials upon preparation.
-
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks.
-
Analyze Degradation Samples: Analyze the samples from the forced degradation study using the same HPLC method. Compare the retention times of the new peaks with the unknown peaks in your experimental samples.
-
Mass Spectrometry Analysis: If available, use LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the unknown peaks, which can help in identifying the structure of the degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid (HCl).
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in a controlled temperature oven at 70°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reversed-phase HPLC method that can be optimized for the analysis of this compound and its degradation products. A study on a similar compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, utilized a reversed-phase C18 column with a gradient elution of water and acetonitrile.[10][11]
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20-25 min: 90-50% B; 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify new peaks, which represent potential degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed and control samples.
Data Presentation
Table 1: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 12.5 | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 18.2 | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.7 | 1 |
| Thermal | 48 hours | 70°C | 15.6 | 2 |
| Photolytic | 24 hours | N/A | 5.1 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Putative signaling roles of alkylglycerols.
Caption: Forced degradation study workflow.
References
- 1. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling [mdpi.com]
- 3. Ether lipid - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some biological actions of alkylglycerols from shark liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Update on the Therapeutic Role of Alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil [mdpi.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation kinetics study of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) by a validated stability-indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation kinetics study of 1‐palmitoyl‐2‐linoleoyl‐3‐acetyl‐rac‐glycerol (PLAG) by a validated stability‐indicating RP‐HPLC method | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refining Purification Methods for 1-O-Propyl-rac-glycerol
Welcome to the technical support center for the purification of 1-O-Propyl-rac-glycerol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of this compound after synthesis. | 1. Incomplete deprotonation of glycerol. 2. Inactive or insufficient base. 3. Presence of water in the reaction. 4. Low reaction temperature or insufficient reaction time. | 1. Ensure a sufficiently strong base (e.g., NaH, KOH) is used to fully deprotonate the glycerol. 2. Use fresh, properly stored base. 3. Ensure all glassware is oven-dried and reagents are anhydrous. The presence of water will quench the base.[1] 4. Consider increasing the reaction temperature (e.g., to 60-80°C) and monitor the reaction progress over a longer period (e.g., 24 hours) using TLC or GC.[2][3] |
| The main product is the di- or tri-propylated glycerol ether. | 1. High ratio of propyl halide to glycerol. 2. High concentration of the alkoxide. | 1. Use a molar ratio of glycerol to propyl halide that favors mono-substitution. An excess of glycerol can help. 2. Control the addition of the propyl halide to the reaction mixture to maintain a low instantaneous concentration. |
| Significant amount of unreacted glycerol remains. | 1. Insufficient amount of base or propyl halide. 2. Poor solubility of the glyceroxide intermediate. | 1. Ensure at least one equivalent of base is used. A slight excess of propyl halide may be necessary. 2. Use a suitable polar aprotic solvent such as DMF or 1,4-dioxane to ensure all reactants are in solution.[2][3] |
| The purified product is contaminated with salts. | 1. Inefficient quenching and extraction during workup. | 1. After the reaction, quench carefully with water or a saturated aqueous solution of ammonium chloride. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). 3. A final wash of the combined organic layers with brine can help remove residual water and some inorganic salts. |
| Difficulty separating this compound from residual glycerol by column chromatography. | 1. Inappropriate solvent system. 2. Overloading of the column. | 1. Glycerol is highly polar and should remain at the baseline in many solvent systems. Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes. Start with a low polarity to elute non-polar impurities, then increase the polarity to elute the desired product. 2. Ensure the amount of crude product loaded onto the column is appropriate for the column size. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method is the Williamson ether synthesis.[2][4][5] This involves the deprotonation of glycerol with a strong base to form a glyceroxide anion, which then acts as a nucleophile and attacks an electrophilic propyl halide (e.g., 1-bromopropane or 1-iodopropane) in an SN2 reaction.[5]
Q2: What are the expected impurities from a Williamson ether synthesis of this compound?
A2: Common impurities include:
-
Unreacted starting materials: Glycerol and the propyl halide.
-
Byproducts of the reaction: 1,3-di-O-propyl-rac-glycerol and 1,2,3-tri-O-propylglycerol.
-
Residual base and salts: The base used for deprotonation (e.g., KOH, NaH) and the resulting salt (e.g., KBr, NaI).[2][3]
-
Solvent: The reaction solvent (e.g., 1,4-dioxane, DMF).
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the product, this compound, will have a higher Rf value than the highly polar glycerol.
Q4: What is a suitable solvent system for column chromatography purification?
A4: A gradient elution is often effective. A common solvent system is a gradient of ethyl acetate in hexanes. You can start with a low concentration of ethyl acetate (e.g., 10-20%) to elute less polar impurities and then gradually increase the concentration to elute your product.
Q5: How can I confirm the purity and identity of the final product?
A5: The purity and identity can be confirmed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from methods for the synthesis of similar glycerol monoalkyl ethers.
Materials:
-
Glycerol (1.0 eq)
-
Potassium hydroxide (KOH) or Sodium Hydride (NaH) (1.0-1.2 eq)
-
1-Bromopropane (1.0-1.2 eq)
-
1,4-Dioxane or DMF (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glycerol in anhydrous 1,4-dioxane.
-
Carefully add potassium hydroxide (or sodium hydride in portions) to the solution and stir the mixture at room temperature for 1-2 hours to form the potassium glyceroxide.
-
Add 1-bromopropane dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and let it stir for 24 hours.[2][3]
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Quantitative Data Summary
The following table summarizes typical yields and purity data for the synthesis of glycerol monoalkyl ethers using methods analogous to the one described.
| Method | Base | Alkyl Halide | Solvent | Yield of Monoether | Purity | Reference |
| Williamson Ether Synthesis | KOH/Al₂O₃ | Ethyl bromide | 1,4-Dioxane | 98% (of converted glycerol) | High | [2][3] |
| Williamson Ether Synthesis | Amberlyst A26™ -OH | Ethyl iodide | 1,4-Dioxane | 73% | High | [2][3] |
Note: The yield is highly dependent on the specific reaction conditions and the efficiency of the purification process.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
common pitfalls in the handling and storage of 1-O-Propyl-rac-glycerol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-O-Propyl-rac-glycerol.
Troubleshooting Guides
Unexpected experimental results or observations when using this compound can often be traced back to issues in its handling, storage, or application. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected biological activity | 1. Degradation of the compound: Although the ether linkage is generally stable, prolonged exposure to harsh conditions (strong acids, high temperatures) can lead to degradation. 2. Incorrect concentration: Errors in calculating the concentration of stock solutions. 3. Contamination of stock solutions: Microbial growth or chemical contamination. | 1. Store the compound under recommended conditions (see FAQs). Prepare fresh solutions for critical experiments. Avoid repeated freeze-thaw cycles. 2. Verify calculations and ensure the balance is properly calibrated. Confirm the molecular weight of the specific lot from the Certificate of Analysis. 3. Use sterile techniques when preparing and handling solutions. Filter-sterilize solutions if appropriate for the application. |
| Precipitation of the compound in aqueous solutions | 1. Low aqueous solubility: While the short propyl chain enhances water solubility compared to longer-chain alkylglycerols, it may still be limited, especially at high concentrations or low temperatures. 2. pH-dependent solubility: Changes in the pH of the buffer system could affect solubility. | 1. Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., ethanol, DMSO) and then dilute it into the aqueous medium. Gentle warming and sonication may aid dissolution. 2. Check the pH of your experimental buffer. Maintain a consistent pH throughout your experiments. |
| Difficulty dissolving the compound | 1. Inappropriate solvent: The compound may have limited solubility in the chosen solvent. 2. Low temperature: Dissolution may be slower at lower temperatures. | 1. This compound is generally soluble in polar organic solvents like ethanol and methanol. For aqueous solutions, preparing a stock in a water-miscible organic solvent is recommended. 2. Gently warm the solution while stirring to facilitate dissolution. |
| Discrepancies in analytical quantification | 1. Incomplete extraction: The compound may not be fully extracted from the experimental matrix. 2. Inappropriate analytical method: Using a method not optimized for ether lipids. For instance, standard ester hydrolysis methods will not cleave the ether bond. | 1. Optimize your extraction protocol. A Folch or Bligh-Dyer extraction is a common starting point for lipids. 2. Use an analytical method suitable for ether lipids, such as gas chromatography-mass spectrometry (GC-MS) after derivatization, or liquid chromatography-mass spectrometry (LC-MS). |
Frequently Asked Questions (FAQs)
1. How should I store this compound?
For long-term storage, it is recommended to store this compound at -20°C. For short-term use, it can be kept at room temperature.[1][2] Always refer to the Certificate of Analysis provided by the supplier for lot-specific storage recommendations. The compound is hygroscopic and should be protected from moisture.
2. What is the best way to prepare a stock solution of this compound?
It is advisable to prepare a concentrated stock solution in a polar organic solvent such as ethanol, methanol, or DMSO. This stock solution can then be diluted into your aqueous experimental medium to the desired final concentration.
3. Is this compound stable in solution?
The ether linkage in this compound is chemically stable and resistant to alkaline hydrolysis.[3] However, like all reagents, it is best practice to prepare fresh working solutions for your experiments. If you need to store solutions, it is recommended to store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
4. How does the stability of this compound compare to ester-linked glycerolipids (e.g., triglycerides)?
The ether bond in this compound is significantly more resistant to chemical hydrolysis, particularly alkaline conditions, compared to the ester bonds found in triglycerides and other acylglycerols.[3] This stability is a key feature of ether lipids.
5. What are the expected degradation products of this compound?
Under harsh conditions such as high heat or strong acidic conditions, the ether bond can be cleaved, which would yield glycerol and propanol. Oxidative degradation at the glycerol backbone is also a possibility under certain conditions.
6. What safety precautions should I take when handling this compound?
It is recommended to handle this compound in a well-ventilated area. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid direct contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Protocol: Preparation of this compound for Cell Culture Experiments
This protocol provides a general procedure for preparing and introducing this compound into a cell culture system.
Materials:
-
This compound
-
Ethanol (cell culture grade, sterile)
-
Sterile microcentrifuge tubes
-
Cell culture medium
-
Pipettes and sterile tips
Procedure:
-
Prepare a Stock Solution:
-
In a sterile microcentrifuge tube, dissolve a known weight of this compound in sterile ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to add the stock solution to the medium dropwise while gently vortexing or swirling to prevent precipitation.
-
-
Treating Cells:
-
Remove the existing medium from your cell cultures.
-
Add the cell culture medium containing the desired final concentration of this compound to the cells.
-
Incubate the cells for the desired experimental duration.
-
Note: The final concentration of the organic solvent (e.g., ethanol) in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of ethanol but without this compound) should always be included in your experiments.
Visualizations
Caption: A typical workflow for preparing and using this compound in cell-based experiments.
Caption: A logical flowchart for troubleshooting inconsistent experimental outcomes with this compound.
References
enhancing the reaction conditions for 1-O-Propyl-rac-glycerol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction conditions for the synthesis of 1-O-Propyl-rac-glycerol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Williamson ether synthesis or acid-catalyzed etherification methods.
Issue 1: Low Yield of this compound in Williamson Ether Synthesis
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Glycerol: The alkoxide of glycerol is not being formed in sufficient concentration. | Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation of glycerol. Ensure anhydrous (dry) reaction conditions, as water will consume the base. |
| Side Reactions (Elimination): The propyl halide is undergoing elimination (E2) instead of substitution (SN2), especially if using secondary propyl halides. | Use a primary propyl halide (e.g., 1-bromopropane or 1-iodopropane) as they are less prone to elimination reactions.[1][2][3] |
| Low Reaction Temperature: The reaction rate is too slow. | Gently heat the reaction mixture. Typical temperatures for Williamson ether synthesis range from 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures. |
| Steric Hindrance: Bulky reactants can hinder the SN2 reaction pathway. | While glycerol itself is not particularly bulky, ensure the chosen propyl halide is not sterically hindered. |
| Inappropriate Solvent: The solvent may not be suitable for an SN2 reaction. | Use a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to favor the SN2 mechanism. |
Issue 2: Formation of Multiple Byproducts (Di- and Tri-propylglycerol)
| Potential Cause | Recommended Solution |
| Excess Propyl Halide: Using a large excess of the propyl halide will favor further alkylation of the mono-substituted product. | Use a stoichiometric amount or a slight excess of the propyl halide relative to glycerol. Carefully control the molar ratio of the reactants. |
| High Reaction Temperature and Long Reaction Time: Prolonged reaction at high temperatures can promote multiple substitutions. | Monitor the reaction closely using TLC or GC (Gas Chromatography) and stop the reaction once the desired mono-substituted product is maximized. |
| Base Strength: A very strong base might lead to the deprotonation of the hydroxyl groups on the mono-substituted glycerol, facilitating further reaction. | While a strong base is needed for the initial deprotonation, consider the stoichiometry carefully. |
Issue 3: Low Selectivity in Acid-Catalyzed Etherification
| Potential Cause | Recommended Solution |
| Formation of Dipropyl Ether: Self-etherification of propanol can occur as a side reaction. | Use a large excess of glycerol relative to propanol to favor the reaction between the two different molecules. |
| Formation of Polyglycerols: Glycerol can self-etherify under acidic conditions, especially at higher temperatures. | Optimize the reaction temperature and catalyst concentration. Lower temperatures and lower catalyst loading may improve selectivity towards the monoether. |
| Catalyst Choice: The type of acid catalyst can influence selectivity. | Heterogeneous acid catalysts, such as acidic zeolites or resins like Amberlyst-15, can offer better selectivity compared to homogeneous catalysts like sulfuric acid due to shape-selective properties and potentially milder reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The Williamson ether synthesis is a widely used and versatile method for preparing ethers like this compound.[1][2][3] This method involves the reaction of an alkoxide (the deprotonated form of an alcohol) with an alkyl halide. In this case, glycerol is deprotonated with a strong base to form a glyceroxide ion, which then reacts with a propyl halide (e.g., 1-bromopropane) via an SN2 reaction.
Q2: How can I minimize the formation of di- and tri-propylglycerol ethers?
To favor the formation of the mono-substituted product, it is crucial to control the stoichiometry of the reactants. Using glycerol in excess relative to the propyl halide will increase the probability of the propyl halide reacting with an unreacted glycerol molecule rather than the already formed this compound. Monitoring the reaction progress and stopping it at the optimal time is also essential.
Q3: What are the advantages of using a heterogeneous catalyst in acid-catalyzed etherification?
Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15) or zeolites, offer several advantages over homogeneous catalysts (e.g., sulfuric acid). They can be easily separated from the reaction mixture by filtration, simplifying the purification process. Moreover, they can exhibit shape selectivity, potentially leading to a higher yield of the desired monoether product and can often be regenerated and reused.
Q4: What are some common impurities in crude glycerol, and how might they affect the synthesis?
Crude glycerol, a byproduct of biodiesel production, can contain impurities such as water, salts, methanol, and soaps. Water will react with strong bases used in the Williamson synthesis, reducing the yield. Salts and other impurities can interfere with the catalyst in acid-catalyzed reactions. It is often recommended to purify crude glycerol before using it in these syntheses to achieve better results.
Quantitative Data Summary
The following tables summarize quantitative data for glycerol etherification reactions under various conditions. While specific data for this compound is limited in the literature, the data for similar short-chain alkyl glycerols provide valuable insights for reaction optimization.
Table 1: Williamson Ether Synthesis of Glycerol Ethers
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Glycerol Conversion (%) | Monoether Yield (%) | Diether Yield (%) | Triether Yield (%) |
| Ethyl Bromide | KOH/Al2O3 | 1,4-Dioxane | Reflux | 24 | 90 | 98 (of converted) | 2 (of converted) | - |
| Ethyl Iodide | Amberlyst A26-OH | 1,4-Dioxane | 60 | 24 | 100 | 73 | 21 | 6 |
Table 2: Acid-Catalyzed Etherification of Glycerol
| Alcohol | Catalyst | Glycerol/Alcohol Molar Ratio | Temp (°C) | Time (h) | Glycerol Conversion (%) | Monoether Selectivity (%) | Diether Selectivity (%) |
| Ethanol | Amberlyst-15 | 1:3 | 110 | 6 | >50 | - | - |
| Ethanol | Amberlyst-15 | 1:12 | 110 | 6 | ~97 | ~80 | - |
| Isopropanol | Amberlyst-15 | 1:12 | 110 | 6 | ~95 | ~76 | ~22 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.
Materials:
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Glycerol (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous glycerol (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the glycerol in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium glyceroxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.05 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and then to 0 °C. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.
Protocol 2: Acid-Catalyzed Etherification of Glycerol with 1-Propanol
This protocol is a general procedure for acid-catalyzed etherification and should be optimized for specific catalysts and conditions.
Materials:
-
Glycerol
-
1-Propanol
-
Amberlyst-15 (or other suitable solid acid catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate solution (saturated aqueous)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add glycerol, 1-propanol (in a desired molar ratio, e.g., 1:5), and the acid catalyst (e.g., 5-10 wt% of the total reactants).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Catalyst Removal: After the reaction reaches the desired conversion, cool the mixture to room temperature and remove the solid catalyst by filtration.
-
Neutralization: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If no solvent was used, extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation or column chromatography to isolate this compound and separate it from unreacted starting materials and byproducts.
Visualizations
Logical Workflow for this compound Synthesis via Williamson Ether Synthesis
A schematic overview of the Williamson ether synthesis workflow.
Potential Signaling Role of 1-O-Alkylglycerols
While a specific signaling pathway for this compound is not well-documented, 1-O-alkylglycerols, in general, are known to be precursors of bioactive ether lipids and can influence cellular signaling.[4][5] They can be incorporated into cell membranes and modulate the production of signaling molecules like Platelet-Activating Factor (PAF) and Diacylglycerol (DAG).[6]
A generalized pathway showing the potential influence of 1-O-alkylglycerols on cellular signaling.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. An Update on the Therapeutic Role of Alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
strategies to minimize degradation of 1-O-Propyl-rac-glycerol
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize the degradation of 1-O-Propyl-rac-glycerol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of compound purity over time in storage. | Improper storage conditions (e.g., exposure to air, light, or elevated temperatures). | Store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature. For long-term storage, -20°C is advisable.[1] |
| Presence of reactive impurities in the solvent or container. | Use high-purity, peroxide-free solvents. Ensure storage containers are clean and made of non-reactive materials (e.g., amber glass). | |
| Unexpected peaks in analytical chromatogram after an experiment. | Degradation of this compound due to experimental conditions (e.g., extreme pH, presence of oxidizing agents). | Review the experimental protocol for potential stressors. Consider performing a forced degradation study to identify potential degradation products and their retention times. |
| Contamination from reagents or equipment. | Run a blank experiment with all reagents and solvents except this compound to identify any extraneous peaks. | |
| Inconsistent experimental results. | Variable degradation of the compound between experiments. | Ensure consistent and appropriate handling and storage of this compound throughout all experiments. Prepare fresh solutions for each experiment if stability in the experimental medium is a concern. |
| Inaccurate quantification due to co-elution of the parent compound and degradation products. | Develop and validate a stability-indicating analytical method capable of resolving this compound from its potential degradation products. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for this compound?
-
A1: For short-term storage (days to weeks), store at 0-4°C under a dry, inert atmosphere and protected from light. For long-term storage (months to years), it is recommended to store at -20°C.[1] The container should be tightly sealed to prevent exposure to air and moisture.
-
-
Q2: What type of container should I use to store this compound?
-
A2: Use an amber glass vial with a tight-fitting cap to protect the compound from light and air.
-
-
Q3: Can I store this compound in solution?
-
A3: The stability of this compound in solution depends on the solvent and storage conditions. If you need to store it in solution, use a high-purity, aprotic solvent and store at low temperatures. It is advisable to prepare solutions fresh for each experiment to minimize degradation.
-
Degradation Pathways
-
Q4: What are the primary degradation pathways for this compound?
-
A4: The primary degradation pathways are oxidation of the glycerol backbone and, under certain conditions, cleavage of the ether bond. The saturated alkyl ether bond is generally resistant to alkaline hydrolysis.[2] While more stable than other ether types, prolonged exposure to strong acids and heat may lead to slow hydrolysis of the ether linkage.
-
-
Q5: Is this compound susceptible to oxidation?
-
A5: Yes, the glycerol moiety is susceptible to oxidation. Oxidative degradation can be initiated by exposure to air (oxygen), peroxides, or other oxidizing agents. This can lead to the formation of various oxidized species, including aldehydes and carboxylic acids.
-
-
Q6: How does pH affect the stability of this compound?
-
A6: The saturated ether bond is known to be resistant to alkaline hydrolysis.[2] Strong acidic conditions, especially at elevated temperatures, may lead to slow cleavage of the ether bond over time. The glycerol backbone itself is generally stable across a range of pH values, but extreme pH can catalyze oxidation if oxidizing agents are present.
-
-
Q7: What are the potential degradation products of this compound?
-
A7: Potential degradation products include:
-
From ether bond cleavage: Glycerol and propanol (or propanal/propionic acid if further oxidized).
-
From oxidation of the glycerol backbone: Glyceraldehyde, dihydroxyacetone, glyceric acid, and other related oxidized species.
-
-
Experimental Considerations
-
Q8: How can I monitor the degradation of this compound in my experiments?
-
A8: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended. This method should be able to separate the intact this compound from its potential degradation products.
-
-
Q9: What should I do if I suspect my compound has degraded?
-
A9: If you suspect degradation, you should re-purify the compound if possible, or obtain a new, pure sample. It is also crucial to analyze the sample using a validated stability-indicating method to confirm the purity before use.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Temperature | 0-4°C | -20°C |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Dry, Inert (Argon or Nitrogen) |
| Light | Protected from light (Amber vial) | Protected from light (Amber vial) |
| Container | Tightly sealed glass container | Tightly sealed glass container |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in the initial solvent, and dilute for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL) to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines) for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At appropriate time points, withdraw an aliquot from both the exposed and control samples and dilute for analysis.
-
3. Analysis:
-
Analyze all samples using a suitable HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with a higher percentage of water to retain polar degradation products like glycerol.
-
Increase the percentage of acetonitrile to elute the parent compound.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV at a low wavelength (e.g., 200-210 nm) if the degradation products have a chromophore.
-
ELSD is suitable for detecting compounds without a strong chromophore.
-
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of the parent compound in the presence of its degradation products should be assessed to ensure the method is truly stability-indicating.
-
Visualizations
References
Optimizing 1-O-Propyl-rac-glycerol Utilization in Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 1-O-Propyl-rac-glycerol in cell-based assays. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cell-based assays?
A1: this compound is a synthetic ether lipid. In cell-based assays, it is often used as a tool to study the effects of ether lipids on cellular processes. Ether lipids are known to be involved in various signaling pathways and can influence the properties of cell membranes. This compound, as a short-chain alkylglycerol, may serve as a modulator of membrane-associated events and cellular signaling.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO or absolute ethanol. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended working concentration range for this compound in cell culture?
A3: The optimal working concentration of this compound is highly cell-type dependent and assay-specific. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application. A typical starting range for exploring its effects is between 1 µM and 100 µM.
Q4: What is an appropriate vehicle control for experiments with this compound?
A4: The vehicle control should be the solvent used to dissolve the this compound, typically DMSO or ethanol. It is critical to treat a set of cells with the same final concentration of the vehicle as is present in the highest concentration of this compound used in the experiment. This ensures that any observed effects are due to the compound itself and not the solvent.
Q5: Are there any known off-target effects of this compound?
A5: While specific off-target effects for this compound are not extensively documented, it is important to consider that as an ether lipid, it can be incorporated into cellular membranes and potentially influence membrane fluidity and the function of membrane-associated proteins.[1] It may also be metabolized by cells, leading to the formation of other bioactive lipids.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | - The final concentration of the organic solvent (e.g., DMSO) is too high. - The compound has low solubility in the aqueous culture medium. - The stock solution was not properly warmed or mixed before dilution. | - Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5%). - Prepare intermediate dilutions of the stock solution in culture medium before adding to the final cell culture plate. - Gently warm the stock solution to room temperature and vortex briefly before use. |
| High background cytotoxicity observed in vehicle control. | - The final concentration of the solvent (DMSO or ethanol) is toxic to the cells. - The solvent quality is poor. | - Perform a solvent toxicity test to determine the maximum non-toxic concentration for your specific cell line. - Use high-purity, sterile-filtered, and anhydrous solvents. |
| No observable effect of this compound treatment. | - The concentration used is too low. - The incubation time is too short. - The compound is unstable in the culture medium. - The chosen cell line is not responsive. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). - Conduct a time-course experiment (e.g., 24, 48, 72 hours). - While data on the stability of this compound in media is limited, consider refreshing the media with freshly diluted compound for long-term experiments. - Test the compound on a different cell line known to be responsive to lipid modulators. |
| Inconsistent results between experiments. | - Variability in cell seeding density. - Inconsistent preparation of this compound working solutions. - Freeze-thaw cycles of the stock solution. | - Ensure consistent cell seeding density across all experiments. - Prepare fresh working solutions for each experiment from a single, well-mixed stock aliquot. - Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Treatment
-
Prepare Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 100 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare a series of intermediate dilutions in sterile, serum-free culture medium. For example, to achieve a final concentration of 100 µM in the well, you can prepare a 10 mM intermediate dilution, and then add 1 µL of this to 100 µL of culture medium in the well.
-
Always add the final dilution to the cell culture medium and mix gently by pipetting.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density predetermined to ensure exponential growth throughout the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium and MTT solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway Modulation by 1-O-Alkylglycerols
Some 1-O-alkylglycerols have been shown to inhibit Protein Kinase C (PKC), a key enzyme in many signal transduction pathways.[1][3][4][5] The following diagram illustrates a simplified, putative mechanism of how an alkylglycerol like this compound might interfere with the diacylglycerol (DAG)-mediated activation of PKC.
References
- 1. mdpi.com [mdpi.com]
- 2. Formation of complex ether lipids from 1-O-alkylglycerols in cell suspension cultures of rape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effect of alkyl chain-modified ether lipids on protein kinase C autophosphorylation and histone phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Purity Validation Methods for 1-O-Propyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for validating the purity of 1-O-Propyl-rac-glycerol, a key biochemical reagent in life science research. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and reliability of experimental results. This document outlines the principles, protocols, and comparative performance of several key analytical methods, supported by experimental data summaries.
Overview of Analytical Techniques
The purity of this compound can be assessed using a variety of analytical techniques. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and is suited for different aspects of purity assessment, such as identifying and quantifying impurities.
Table 1: Comparison of Analytical Methods for Purity Validation of this compound
| Method | Principle | Primary Use | Advantages | Disadvantages | Typical Purity Specification |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Quantification of volatile impurities and the main compound (often after derivatization). | High resolution and sensitivity; excellent for separating structurally similar volatile compounds. | Requires derivatization for non-volatile compounds like glycerol ethers, which can introduce analytical variability.[1] | ≥99.0% (GC) |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | Quantification of non-volatile impurities and the main compound. | Versatile for a wide range of compounds; non-destructive.[2][3] | May have lower resolution for certain isomeric impurities compared to GC. | - |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Structural confirmation and quantification of the main compound and impurities without a reference standard for each impurity.[4] | Provides unambiguous structural information; quantitative (qNMR) is a primary analytical method.[4] | Lower sensitivity compared to chromatographic methods; requires higher sample concentrations. | - |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | Identification of unknown impurities and confirmation of molecular weight. | High sensitivity and specificity; can be coupled with GC or HPLC for enhanced separation and identification.[5][6][7] | Typically requires chromatographic separation for complex mixtures; ionization efficiency can vary between compounds. | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for the quantification of this compound and potential volatile impurities. Derivatization is often necessary to increase the volatility of the analyte.[1][8][9]
a) Sample Preparation (Silylation Derivatization):
-
Weigh accurately about 10 mg of the this compound sample into a vial.
-
Add 1 mL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), and 0.5 mL of pyridine.[9]
-
Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
b) GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
c) Data Analysis: The purity is calculated based on the area percent of the derivatized this compound peak relative to the total peak area in the chromatogram.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
HPLC with RI detection is a valuable tool for analyzing non-volatile compounds that lack a UV chromophore.
a) Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to prepare a stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b) HPLC-RI Conditions:
-
Column: Aminex HPX-87H (300 mm x 7.8 mm) or a similar ion-exchange column.[2]
-
Mobile Phase: 5 mM Sulfuric Acid in water.[2]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.[2]
-
Detector: Refractive Index (RI) Detector, maintained at a constant temperature.
-
Injection Volume: 20 µL.
c) Data Analysis: Purity is determined by the area percentage of the main peak corresponding to this compound.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR allows for the determination of purity against a certified internal standard without the need for a specific reference standard of the analyte.
a) Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O).
-
Ensure complete dissolution by vortexing.
b) NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Solvent: D₂O.
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or as required to achieve an adequate signal-to-noise ratio.
c) Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Visualizing the Purity Validation Workflow
The following diagram illustrates a generalized workflow for the purity validation of a chemical substance like this compound.
Caption: General workflow for purity validation of this compound.
This guide provides a foundational understanding of the methods available for validating the purity of this compound. The choice of method will depend on the specific requirements of the analysis, including the expected impurities, the required level of accuracy, and the available instrumentation. For regulatory filings, a combination of these methods is often employed to provide a comprehensive purity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. wseas.us [wseas.us]
- 3. HPLC Derivatization and Quantitative Analysis of Glycerol | SIELC Technologies [sielc.com]
- 4. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. aocs.org [aocs.org]
- 8. Determination of glycerol by gas chromatography using meso-erythritol as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
A Comparative Analysis of 1-O-Propyl-rac-glycerol Versus Other Glycerol Ethers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between glycerol ethers is crucial for experimental design and therapeutic innovation. This guide provides a comparative analysis of 1-O-Propyl-rac-glycerol against other prominent glycerol ethers, namely batyl alcohol (1-O-octadecyl-rac-glycerol) and chimyl alcohol (1-O-hexadecyl-rac-glycerol), with a focus on their physicochemical properties, biological activities, and applications, supported by experimental data and detailed protocols.
Introduction to Glycerol Ethers
Glycerol ethers are a class of lipids where an alkyl group is attached to a glycerol backbone via an ether linkage. This ether bond, unlike the ester linkage found in more common glycerolipids, confers increased chemical stability and resistance to enzymatic degradation. These molecules are not merely structural components of cell membranes but are also bioactive compounds involved in a variety of cellular processes, including signal transduction and immune modulation.[1][2] This guide will delve into a comparative analysis, with a particular focus on the less-studied this compound in contrast to its more extensively researched long-chain counterparts.
Physicochemical Properties
The length of the alkyl chain in glycerol ethers significantly influences their physical and chemical characteristics, such as melting point, solubility, and lipophilicity. While specific experimental data for this compound is sparse in publicly available literature, we can infer some of its properties based on its short propyl chain. It is expected to have a lower melting point and greater water solubility compared to the long-chain batyl and chimyl alcohols.
| Property | This compound | Chimyl Alcohol (1-O-Hexadecyl-rac-glycerol) | Batyl Alcohol (1-O-Octadecyl-rac-glycerol) |
| Molecular Formula | C6H14O3 | C19H40O3 | C21H44O3 |
| Molecular Weight | 134.17 g/mol | 316.52 g/mol | 344.57 g/mol |
| Melting Point | Data not available | 62.5 - 67 °C | 70.5 °C |
| Solubility | Data not available (Expected to be more water-soluble) | Soluble in Methanol | Soluble in Methanol |
| Appearance | Data not available | White to off-white solid | White to off-white solid |
Biological Activities and Applications
Glycerol ethers exhibit a range of biological activities that are of interest to researchers in drug development and cell biology. These activities are often dependent on the length of the alkyl chain.
Skin Penetration Enhancement
One of the well-documented applications of glycerol ethers is their role as skin penetration enhancers, facilitating the transdermal delivery of therapeutic agents. Their mechanism is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum.
| Drug | Enhancer | Enhancement Ratio (at 24h) |
| Diclofenac | Batyl alcohol | ~2.5 |
| Chimyl alcohol | ~2.0 | |
| Naproxen | Batyl alcohol | ~3.0 |
| Chimyl alcohol | ~2.5 | |
| Piroxicam | Batyl alcohol | ~2.0 |
| Chimyl alcohol | ~1.8 |
Data synthesized from graphical representations in referenced literature.[4]
Cytotoxicity and Anti-Cancer Activity
Alkylglycerols have been investigated for their potential anti-cancer properties.[1] Their mechanism of action is thought to involve the modulation of cell signaling pathways and the induction of apoptosis. While specific IC50 values for this compound against cancer cell lines are not available, data for other glycerol ethers and related compounds are present in the literature. It is important to note that IC50 values can vary significantly depending on the cell line and the specific assay conditions.
| Compound | Cell Line | IC50 Value |
| Perillyl Alcohol | HepG2 (Liver Cancer) | 409.2 µg/mL |
| Dehydroperillic acid (metabolite of Perillyl Alcohol) | A549 (Lung Cancer) | 125 µg/mL |
It is important to note that these are examples and direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental protocols.[5]
Modulation of Signaling Pathways
Glycerol ethers are known to influence key signaling pathways within the cell, including the Protein Kinase C (PKC) and Platelet-Activating Factor (PAF) pathways.
Protein Kinase C (PKC) Pathway: PKC is a family of enzymes crucial for regulating cell growth and proliferation. Some studies suggest that alkylglycerols can inhibit the activation of PKC, which may contribute to their anti-cancer effects.[6] The mechanism is thought to involve competitive inhibition with diacylglycerol (DAG), a natural activator of PKC.[7]
Platelet-Activating Factor (PAF) Pathway: 1-O-alkylglycerols are precursors in the biosynthesis of PAF, a potent lipid mediator involved in inflammation and allergic responses.[1][8] By incorporating into cell membranes, alkylglycerols can modulate the production and activity of PAF.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the glycerol ether (e.g., this compound, batyl alcohol, or chimyl alcohol) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Skin Permeation Study: Franz Diffusion Cell Assay
The Franz diffusion cell is an in vitro method used to assess the permeation of a substance through a membrane, typically skin.
Principle: The apparatus consists of a donor chamber, where the test formulation is applied, and a receptor chamber containing a fluid that is sampled over time. The two chambers are separated by a piece of excised skin.
Protocol:
-
Skin Preparation: Use excised human or animal (e.g., porcine) skin. Remove subcutaneous fat and cut the skin to the appropriate size for the diffusion cell.
-
Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS) and maintain a constant temperature (typically 32°C to mimic skin surface temperature).
-
Formulation Application: Apply a known amount of the formulation containing the glycerol ether and the active drug to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh receptor fluid.
-
Analysis: Analyze the concentration of the permeated drug in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and the permeability coefficient (Kp). The enhancement ratio can be calculated by dividing the flux with the enhancer by the flux without the enhancer.
Protein Kinase C (PKC) Activity Assay
This assay measures the activity of PKC by quantifying the phosphorylation of a specific substrate.
Principle: PKC catalyzes the transfer of the γ-phosphate from ATP to a specific peptide substrate. The amount of phosphorylated substrate is then measured, often using a radioactive label or a specific antibody.
Protocol (Non-radioactive, ELISA-based):
-
Plate Preparation: Use a microtiter plate pre-coated with a PKC substrate peptide.
-
Kinase Reaction: In each well, combine the cell lysate or purified PKC enzyme, the glycerol ether to be tested, a lipid activator (e.g., phosphatidylserine and diacylglycerol), and ATP to initiate the reaction. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation.
-
Antibody Incubation: Add a primary antibody specific for the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Data Analysis: The absorbance is proportional to the PKC activity. Compare the activity in the presence of different glycerol ethers to a control without any test compound.
Visualizing Molecular Interactions and Experimental Processes
To better understand the complex relationships and workflows discussed, the following diagrams are provided.
Caption: Platelet-Activating Factor (PAF) biosynthesis and signaling pathway.
Caption: Experimental workflow for skin permeation studies using Franz diffusion cells.
Conclusion
This guide provides a comparative overview of this compound and other glycerol ethers, highlighting the current state of research. While batyl and chimyl alcohol are better characterized, particularly in their roles as skin penetration enhancers and modulators of cell signaling, this compound remains a compound with potential for further investigation. Its shorter alkyl chain suggests different physicochemical properties that may translate to unique biological activities. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and elucidate the specific functions of this compound. Future research should focus on generating robust quantitative data for this and other short-chain glycerol ethers to fully understand their potential in drug development and other scientific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some biological actions of alkylglycerols from shark liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkyl-linked diglycerides inhibit protein kinase C activation by diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-O-alkylglycerols improve boar sperm motility and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Targets of 1-O-Propyl-rac-glycerol: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise biological interactions of chemical compounds is paramount. This guide provides a comparative analysis of 1-O-Propyl-rac-glycerol, focusing on its known biological targets and the experimental data available. Due to the limited specific research on this compound, this guide also draws comparisons with the broader class of alkylglycerols to provide a contextual understanding of its potential mechanisms of action.
Introduction to this compound
This compound is a synthetic, short-chain alkylglycerol. It is often classified as a biochemical reagent for research purposes and is noted for its potential to alter cell membrane permeability[1]. While specific biological targets of this compound are not well-documented in publicly available research, the broader class of alkylglycerols has been the subject of various studies, revealing a range of biological activities.
Comparative Analysis of Alkylglycerols
Alkylglycerols are a class of ether lipids that have demonstrated a variety of biological effects, including immunomodulatory and anti-tumor activities[2][3][4]. The length and saturation of the alkyl chain are critical determinants of their biological function.
Table 1: Comparison of Biological Activities of Different Alkylglycerols
| Alkylglycerol Derivative | Alkyl Chain | Key Biological Activities | Potential Targets/Mechanisms | Reference |
| This compound | Propyl (C3, saturated) | Alters cell membrane permeability | Not specifically identified | [1] |
| 1-O-Dodecyl-rac-glycerol | Dodecyl (C12, saturated) | Induces macrophage activation, anti-tumor activity | Increases autolysin activity, inhibits peptidoglycan synthesis | [5] |
| Natural Alkylglycerols (from Shark Liver Oil) | Mixed (saturated and unsaturated) | Immunostimulation, anti-tumor, hematopoiesis stimulation | Inhibition of Protein Kinase C (PKC), modulation of macrophage activity | [2][6] |
| 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) | Mixed acyl chains | Immunomodulatory, reduces hepatic injury | Attenuates IL-4 induced activation of atypical PKC/STAT6 | [7] |
Potential Signaling Pathways and Mechanisms
Based on the activities of related alkylglycerols, this compound could potentially interact with cell signaling pathways through various mechanisms. The following diagram illustrates a hypothetical workflow for identifying such targets.
Caption: A conceptual workflow for the identification and validation of biological targets of this compound.
Experimental Protocols for Target Identification
While specific experimental data for this compound is lacking, the following are general protocols that researchers can adapt to investigate its biological targets.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of a specific cell line.
Methodology:
-
Cell Culture: Plate cells (e.g., a cancer cell line or immune cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle control.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
Objective: To identify proteins that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Cell Lysate Preparation: Prepare a total protein lysate from the cells of interest.
-
Affinity Purification: Incubate the cell lysate with the biotinylated this compound probe immobilized on streptavidin beads. Use non-biotinylated compound as a control.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.
-
Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control.
The following diagram illustrates the general workflow for an affinity purification experiment.
Caption: A simplified workflow for identifying protein targets using affinity purification coupled with mass spectrometry.
Conclusion and Future Directions
The current body of scientific literature provides limited specific information on the biological targets of this compound. Its primary documented effect is the alteration of cell membrane permeability. However, by examining the broader class of alkylglycerols, it is plausible that this compound may interact with key signaling molecules, such as Protein Kinase C, or modulate the activity of immune cells.
To definitively confirm the biological targets of this compound, further research is essential. The application of modern proteomics and metabolomics techniques, as outlined in the suggested protocols, will be crucial in elucidating its mechanism of action and identifying its direct molecular interactors. Such studies will not only advance our understanding of this specific compound but also contribute to the broader knowledge of how short-chain alkylglycerols exert their biological effects. Researchers are encouraged to undertake these investigations to unlock the full potential of this compound in various scientific and therapeutic applications.
References
- 1. scbt.com [scbt.com]
- 2. Some biological actions of alkylglycerols from shark liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple beneficial health effects of natural alkylglycerols from shark liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. An Update on the Therapeutic Role of Alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-O-Propyl-rac-glycerol for Reproducible Experimental Results in Lipid Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-O-Propyl-rac-glycerol and its alternatives in experimental research, with a focus on achieving reproducible results. While direct studies on the experimental reproducibility of this compound are not extensively documented, this guide draws on the broader understanding of 1-O-alkylglycerols to highlight the importance of using well-defined synthetic lipids for consistent and reliable data.
Introduction to 1-O-Alkylglycerols and the Quest for Reproducibility
1-O-alkylglycerols are a class of ether lipids characterized by an alkyl chain attached to the sn-1 position of the glycerol backbone via an ether linkage.[1][2] These compounds are not merely structural components of cell membranes but are also bioactive molecules that serve as precursors for signaling lipids like Platelet-Activating Factor (PAF) and are involved in various cellular processes, including immunostimulation and anti-tumor activity.[3][4][5]
Historically, research on 1-O-alkylglycerols has often utilized natural sources such as shark liver oil.[3][6] While valuable, these natural extracts are complex mixtures of various alkylglycerols with different chain lengths and degrees of saturation. This inherent heterogeneity can lead to variability in experimental outcomes, posing a significant challenge to the reproducibility of scientific findings. The use of chemically synthesized and purified 1-O-alkylglycerols, such as this compound, offers a solution to this problem by providing a homogenous source of a specific molecule, thereby enhancing the reliability and comparability of experimental results.
Comparison of this compound with Common 1-O-Alkylglycerol Alternatives
The choice of a 1-O-alkylglycerol for a particular experiment can influence its outcome. The biological activity of these molecules is often dependent on the length and saturation of their alkyl chain. Below is a comparison of this compound with other commonly studied 1-O-alkylglycerols.
| Feature | This compound | Chimyl Alcohol (1-O-Hexadecyl-rac-glycerol) | Batyl Alcohol (1-O-Octadecyl-rac-glycerol) | Selachyl Alcohol (1-O-Octadecenyl-rac-glycerol) |
| Alkyl Chain | Propyl (3:0) | Hexadecyl (16:0) | Octadecyl (18:0) | Octadecenyl (18:1) |
| Source | Synthetic | Natural (e.g., shark liver oil) and Synthetic | Natural (e.g., shark liver oil) and Synthetic | Natural (e.g., shark liver oil) and Synthetic |
| Known Biological Activities | Primarily used as a biochemical reagent and building block.[3] | Immunostimulatory, anti-tumor, and anti-fouling activities.[3][7] | Immunostimulatory and anti-tumor activities.[3][8] | Strong anti-metastatic activity.[3] |
| Key Research Applications | In vitro studies of lipid metabolism and as a control compound. | Cancer research, immunology, marine biology.[5][7] | Cancer research, immunology.[5][8] | Cancer research, particularly metastasis studies.[6] |
| Advantages for Reproducibility | High purity and defined chemical structure ensure low batch-to-batch variability. | Well-characterized biological effects. | Well-characterized biological effects. | Potent and specific anti-metastatic effects. |
| Considerations | Biological activity of the short propyl chain may be less pronounced than longer-chain analogs. | Natural extracts can have variable composition. | Natural extracts can have variable composition. | The presence of a double bond introduces potential for oxidation. |
Signaling Pathways Involving 1-O-Alkylglycerols
1-O-alkylglycerols are precursors in the biosynthesis of ether phospholipids, which are integral to cell membrane structure and signaling. A key pathway is their conversion to PAF, a potent lipid mediator. The diagram below illustrates the general pathway for the integration of 1-O-alkylglycerols into cellular signaling.
Caption: General signaling pathway of 1-O-alkylglycerols via PAF.
Experimental Protocols for Assessing the Bioactivity of 1-O-Alkylglycerols
To ensure the reproducibility of experiments investigating the effects of this compound and its alternatives, it is crucial to follow detailed and consistent protocols. Below is a representative workflow for a cell-based assay to measure the impact of 1-O-alkylglycerols on cell migration, a process often influenced by lipid signaling.
Caption: Workflow for a cell migration assay with 1-O-alkylglycerols.
Detailed Methodology for Cell Migration Assay:
-
Preparation of 1-O-Alkylglycerol Solutions:
-
Prepare a sterile stock solution of this compound and other tested 1-O-alkylglycerols (e.g., Chimyl, Batyl, Selachyl alcohol) in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10-100 mM).
-
Further dilute the stock solution in a serum-free cell culture medium to the final working concentrations (e.g., 1-100 µM). Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
-
Cell Culture and Preparation:
-
Culture a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) in their recommended growth medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a serum-free medium.
-
Starve the cells in the serum-free medium for a defined period (e.g., 4-6 hours) to minimize the influence of growth factors in the serum.
-
-
Transwell Migration Assay:
-
Use Transwell inserts with a defined pore size (e.g., 8 µm for endothelial cells).
-
In the lower chamber, add a chemoattractant (e.g., VEGF or bFGF) to stimulate migration.
-
In the upper chamber, seed the serum-starved cells that have been pre-treated with the different 1-O-alkylglycerols or a vehicle control for a specified time (e.g., 30 minutes).
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for measurable migration (e.g., 4-18 hours).
-
-
Quantification and Analysis:
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the fixed cells with a dye such as Crystal Violet.
-
Elute the dye and measure the absorbance with a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
Express the results as a percentage of the control and perform statistical analysis to determine the significance of the observed effects.
-
By employing standardized protocols and well-defined reagents like this compound, researchers can significantly improve the reproducibility of their findings in the complex field of lipid signaling. This approach allows for a more accurate comparison of data across different studies and accelerates the progress of drug discovery and development.
References
- 1. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ether lipid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 1-O-alkylglycerols improve boar sperm motility and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. xn--d1ahakv.xn--p1ai [xn--d1ahakv.xn--p1ai]
- 7. Synthesis of natural 1- O -alkylglycerols: a study on the chemoselective opening of the epoxide ring by onium quaternary salts (N and P) and ionic liq ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09217J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Comparative Efficacy of 1-O-Propyl-rac-glycerol and Structurally Related Ether Lipids: A Guide for Researchers
1-O-alkyl-glycerols are a class of ether lipids characterized by an alkyl chain attached to the sn-1 position of a glycerol backbone. These compounds are found in various natural sources, including shark liver oil, and have garnered scientific interest for their diverse biological activities, including anti-cancer, immunomodulatory, and anti-inflammatory properties. The length and saturation of the alkyl chain are critical determinants of their biological efficacy.
Comparative Efficacy of 1-O-Alkyl-Glycerols
While specific data for 1-O-Propyl-rac-glycerol is lacking, studies on other 1-O-alkyl-glycerols provide valuable insights into how chain length and saturation influence their anti-tumor and anti-metastatic activities. The following table summarizes the in vivo effects of various synthetic 1-O-alkyl-glycerols on tumor growth and metastasis in a murine model of Lewis lung carcinoma.
| Compound | Alkyl Chain | Saturation | Tumor Growth Inhibition | Reduction in Lung Metastasis |
| 1-O-Dodecyl-rac-glycerol (12:0) | C12 | Saturated | No significant effect | No significant effect |
| 1-O-Tetradecyl-rac-glycerol (14:0) | C14 | Saturated | No significant effect | No significant effect |
| Chimyl alcohol (1-O-Hexadecyl-rac-glycerol; 16:0) | C16 | Saturated | Weaker activity | Weaker activity |
| Batyl alcohol (1-O-Octadecyl-rac-glycerol; 18:0) | C18 | Saturated | No significant effect (tendency to increase) | No significant effect (tendency to increase) |
| 1-O-Hexadecenyl-rac-glycerol (16:1 n-7) | C16 | Monounsaturated | Strong activity | Strong activity |
| Selachyl alcohol (1-O-Octadecenyl-rac-glycerol; 18:1 n-9) | C18 | Monounsaturated | Strong activity | Strong activity |
Data synthesized from studies on grafted tumors in mice[1][2].
These findings suggest a prominent role for unsaturation in the anti-tumor activities of 1-O-alkyl-glycerols, with monounsaturated compounds demonstrating significantly higher potency in reducing tumor growth and metastasis compared to their saturated counterparts[3]. The lack of efficacy observed for the shorter saturated chains (C12 and C14) and the potential for the longest saturated chain (C18) to even promote tumor growth highlights the nuanced structure-activity relationship within this class of compounds.
Experimental Protocols
To facilitate further research and direct comparative studies involving this compound, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment[4].
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other alkylglycerols) in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂[4].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C[5].
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Incubate overnight at 37°C in a humidified atmosphere[5].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[6].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against compound concentration.
Macrophage Activation Assay
This assay evaluates the ability of compounds to stimulate macrophage activity, a key aspect of the immune response.
Principle: Activated macrophages exhibit enhanced phagocytic activity and produce various signaling molecules. This protocol assesses the Fc-receptor-mediated ingestion activity.
Protocol:
-
Cell Isolation: Isolate peritoneal cells (a mixture of adherent and non-adherent cells) from mice[7].
-
In Vitro Treatment: Treat the peritoneal cells with the test compound (e.g., 50 ng/mL of the alkylglycerol) in a suitable medium (e.g., RPMI 1640 supplemented with fetal calf serum) for 30 minutes[7][8].
-
Cell Separation: Wash the cells to remove the compound and the non-adherent cells, leaving the adherent macrophages.
-
Incubation: Cultivate the adherent macrophages for 3 hours[8].
-
Phagocytosis Assay: Assess the Fc-receptor-mediated ingestion activity by adding antibody-coated particles (e.g., sheep red blood cells) and quantifying their uptake by the macrophages, for example, through microscopy or flow cytometry.
Signaling Pathways and Mechanisms of Action
1-O-alkyl-glycerols are known to influence several key signaling pathways, which contributes to their biological activities.
Caption: Simplified diagram of 1-O-Alkyl-Glycerol's potential interaction with the Protein Kinase C (PKC) signaling pathway and its role in immune modulation.
One of the proposed mechanisms of action for 1-O-alkyl-glycerols is the inhibition of Protein Kinase C (PKC)[9]. PKC is a family of enzymes crucial for regulating cell growth, proliferation, and apoptosis. It is activated by diacylglycerol (DAG). Alkyl-linked glycerides can act as DAG analogs and inhibit PKC activation, leading to anti-proliferative and pro-apoptotic effects in cancer cells[1].
Furthermore, alkylglycerols have been shown to activate macrophages, key cells of the innate immune system, thereby enhancing the body's defense mechanisms[10].
Experimental Workflow for Efficacy Comparison
The following workflow outlines a systematic approach to compare the efficacy of this compound with other similar compounds.
Caption: A proposed experimental workflow for the systematic comparison of the biological efficacy of this compound and its analogs.
Conclusion
The existing body of research strongly indicates that 1-O-alkyl-glycerols are a promising class of bioactive lipids with potential therapeutic applications. The efficacy of these compounds is highly dependent on the structure of their alkyl chain, with unsaturation appearing to be a key factor for enhanced anti-tumor activity. While direct experimental evidence for the efficacy of this compound is currently unavailable, the provided comparative data for other alkylglycerols and the detailed experimental protocols offer a solid foundation for future investigations. Researchers are encouraged to utilize these methodologies to conduct direct comparative studies to elucidate the specific biological activities of this compound and further explore the therapeutic potential of this compound class.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Multiple beneficial health effects of natural alkylglycerols from shark liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-O-alkylglycerols improve boar sperm motility and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propylene glycol enhances anti-inflammatory effects of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
structural comparison between 1-O-Propyl-rac-glycerol and 2-O-Propyl-rac-glycerol
A detailed guide for researchers and drug development professionals on the structural nuances, comparative analysis, and biological context of two closely related propyl glycerol ethers.
In the realm of lipid chemistry and drug delivery, the subtle shift of a functional group can dramatically alter a molecule's behavior and efficacy. This guide provides a comprehensive structural comparison between two constitutional isomers: 1-O-Propyl-rac-glycerol and 2-O-Propyl-rac-glycerol. While sharing the same molecular formula and weight, the positional difference of the propyl ether linkage on the glycerol backbone gives rise to distinct physicochemical and spectroscopic properties.
At a Glance: Key Structural and Physicochemical Differences
The core distinction lies in the attachment point of the propyl group. In this compound, the propyl group is attached to a primary hydroxyl group (C1), creating an asymmetric molecule. Conversely, in 2-O-Propyl-rac-glycerol, the substitution is at the secondary hydroxyl group (C2), resulting in a symmetric structure. This fundamental difference is predicted to influence properties such as boiling point and polarity.
| Property | This compound | 2-O-Propyl-rac-glycerol (Predicted) |
| Molecular Formula | C₆H₁₄O₃ | C₆H₁₄O₃ |
| Molecular Weight | 134.17 g/mol | 134.17 g/mol |
| CAS Number | 61940-71-4[1][2][3] | Not readily available |
| Appearance | Expected to be a liquid or low-melting solid | Expected to be a liquid or low-melting solid |
| Boiling Point | Predicted to be slightly higher due to the primary ether | Predicted to be slightly lower due to the secondary ether |
| Polarity | Expected to be slightly less polar | Expected to be slightly more polar |
| Symmetry | Asymmetric center at C2 | Symmetric |
Spectroscopic Fingerprints: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for unequivocally identifying and differentiating these isomers. The predicted spectral data highlight the key distinguishing features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical environment of the glycerol backbone protons and carbons is significantly altered by the position of the propyl ether, leading to distinct chemical shifts in both ¹H and ¹³C NMR spectra. The predicted values are based on the known spectrum of glycerol and established substituent effects.[4][5][6]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Assignment | This compound (δ, ppm) | 2-O-Propyl-rac-glycerol (δ, ppm) |
| Glycerol H-1, H-3 | ~3.5-3.7 (m) | ~3.7 (d) |
| Glycerol H-2 | ~3.8-4.0 (m) | ~3.6 (quintet) |
| Propyl -OCH₂- | ~3.4 (t) | ~3.5 (t) |
| Propyl -CH₂- | ~1.6 (sextet) | ~1.6 (sextet) |
| Propyl -CH₃ | ~0.9 (t) | ~0.9 (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | This compound (δ, ppm) | 2-O-Propyl-rac-glycerol (δ, ppm) |
| Glycerol C-1 | ~72 | ~64 |
| Glycerol C-2 | ~70 | ~80 |
| Glycerol C-3 | ~64 | ~64 |
| Propyl -OCH₂- | ~73 | ~71 |
| Propyl -CH₂- | ~23 | ~23 |
| Propyl -CH₃ | ~10 | ~10 |
Mass Spectrometry (MS)
For mass spectrometric analysis, derivatization of the free hydroxyl groups to trimethylsilyl (TMS) ethers is a common practice to enhance volatility and generate characteristic fragmentation patterns that can readily distinguish the two isomers.
Table 3: Expected Key Mass Spectrometry Fragments of TMS Derivatives
| m/z | Proposed Fragment Structure (1-O-Propyl Isomer) | Proposed Fragment Structure (2-O-Propyl Isomer) |
| M-15 | [M - CH₃]⁺ (from TMS) | [M - CH₃]⁺ (from TMS) |
| M-90 | [M - (CH₃)₃SiOH]⁺ | [M - (CH₃)₃SiOH]⁺ |
| 205 | [CH(OTMS)-CH₂OTMS]⁺ | Not a major fragment |
| 117 | [CH₂=CH-OTMS]⁺ | [CH(OTMS)-CH₂]⁺ |
Experimental Corner: Synthesis, Purification, and Analysis
A systematic approach is crucial for the synthesis of the pure isomers and their subsequent comparative analysis. The synthesis of 1-O-alkylglycerols has been documented, often involving the protection of the glycerol backbone, followed by alkylation and deprotection.[7]
Caption: A logical workflow for the synthesis and comparative analysis of 1-O- and 2-O-Propyl-rac-glycerol.
Protocol Highlight: Thin-Layer Chromatography (TLC) for Isomer Separation
The separation of these closely related isomers can be effectively achieved using thin-layer chromatography on silica gel plates impregnated with boric acid, which enhances the resolution of positional isomers of hydroxylated compounds.[8]
-
Plate Preparation: A slurry of silica gel in a 3% aqueous boric acid solution is prepared and coated onto glass plates. The plates are subsequently activated by heating at 110°C for one hour.
-
Sample Application: The isomeric mixture, alongside individual standards, is dissolved in a suitable solvent such as chloroform and carefully spotted onto the prepared TLC plate.
-
Development: The chromatogram is developed using a mobile phase, for instance, a mixture of chloroform and acetone (96:4 v/v).
-
Visualization: Following development, the plate is dried, and the separated spots are visualized. This can be achieved by spraying with a fluorescent indicator like 2',7'-dichlorofluorescein and viewing under UV light, or by charring with a sulfuric acid solution.
-
Analysis: The 1-O- and 2-O- isomers will exhibit distinct retardation factors (Rf values), enabling their clear separation and identification.
Biological Context: Membrane Interaction as a Mode of Action
While specific biological pathways for short-chain monoalkylglycerols like the propyl isomers are not extensively detailed, their general mechanism of action is often attributed to their amphiphilic nature. This allows them to intercalate into the phospholipid bilayer of cell membranes, thereby altering membrane fluidity and permeability, which can lead to various cellular effects, including antimicrobial activity.
Caption: A conceptual diagram of the interaction of monoalkylglycerols with a cell membrane leading to biological effects.
References
- 1. This compound [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycerol(56-81-5) 1H NMR [m.chemicalbook.com]
- 6. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils [mdpi.com]
- 8. Quantitative estimation of isomeric monoglycerides by thin-layer chromatography | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of Analytical Techniques for 1-O-Propyl-rac-glycerol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical techniques for the accurate quantification of 1-O-Propyl-rac-glycerol, a key intermediate in various biochemical pathways and pharmaceutical applications. The selection of a robust and reliable analytical method is paramount for ensuring data integrity in research and quality control in drug development. This document details the experimental protocols and performance characteristics of the primary chromatographic methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), along with an alternative titrimetric method.
Methodology Comparison: At a Glance
The choice of analytical technique for the quantification of this compound depends on several factors including the required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance characteristics of the discussed methods.
| Parameter | GC-MS with Silylation | HPLC-MS/MS | Titrimetric Method |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation by liquid chromatography and detection by tandem mass spectrometry. | Oxidation of the glycerol backbone followed by titration. |
| Derivatization | Required (e.g., Silylation with BSTFA) | Not required | Not required |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 10 - 1000 µg/mL |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.07 µg/mL | ~0.03 µg/mL | ~3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 90 - 110% |
| Precision (%RSD) | < 5% | < 4% | < 8% |
| Throughput | Moderate | High | Low |
| Matrix Effect | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate to High | High | Low |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is a critical step to increase volatility and improve chromatographic peak shape.[1][2][3] Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization method for compounds containing hydroxyl groups.
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation:
-
To 100 µL of the sample solution (in a volatile organic solvent like hexane or ethyl acetate), add an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of the silylated this compound derivative.
-
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a highly sensitive and specific technique that is well-suited for the analysis of polar and non-volatile compounds without the need for derivatization.[4] This method offers high throughput and is often preferred for complex biological matrices due to reduced sample preparation complexity.
Experimental Protocol: HPLC-MS/MS
-
Sample Preparation:
-
Dilute the sample in a suitable mobile phase compatible solvent (e.g., methanol/water mixture).
-
Add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for parent and characteristic product ions of this compound.
-
-
Titrimetric Method (Alternative Technique)
For applications where high sensitivity and throughput are not primary concerns, a titrimetric method can be a cost-effective alternative for the quantification of glycerol derivatives.[5] This method is based on the Malaprade reaction, where the vicinal diols of the glycerol backbone are oxidized by periodate.
Experimental Protocol: Titrimetric Method
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., water or ethanol).
-
-
Oxidation Reaction:
-
To the sample solution, add a known excess of sodium periodate (NaIO₄) solution.
-
Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes) to ensure complete oxidation of the glycerol moiety.
-
-
Titration:
-
After the reaction is complete, add a solution of potassium iodide (KI). The excess periodate reacts with iodide to form iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
-
Calculation:
-
A blank titration without the sample is performed to determine the initial amount of periodate.
-
The amount of this compound is calculated based on the difference in the volume of titrant consumed by the blank and the sample.
-
Conclusion
The selection of an appropriate analytical technique for the quantification of this compound is crucial for obtaining accurate and reliable results.
-
GC-MS with silylation is a robust and sensitive method, particularly suitable for less complex matrices where high specificity is required. However, the need for derivatization adds an extra step to the sample preparation process.
-
HPLC-MS/MS offers excellent sensitivity and specificity without the need for derivatization, making it a high-throughput and versatile option, especially for complex biological samples. The primary drawback is the higher cost of instrumentation.
-
The titrimetric method provides a simple and cost-effective alternative for routine analysis where high sensitivity is not a prerequisite. However, it is more susceptible to interferences from other oxidizable substances in the sample matrix.
The validation parameters presented in this guide are based on established principles for similar analytes and should be thoroughly verified for the specific matrix and application in your laboratory, following international guidelines such as those from the ICH.[6][7][8]
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. database.ich.org [database.ich.org]
Assessing Lot-to-Lot Variability of Commercial 1-O-Propyl-rac-glycerol: A Comparison Guide
For researchers, scientists, and drug development professionals, ensuring the consistency and quality of raw materials is paramount for reproducible experimental outcomes and the safety and efficacy of final products. 1-O-Propyl-rac-glycerol, a synthetic ether lipid, finds applications in various research and pharmaceutical development contexts, including as a biochemical reagent and a potential excipient.[1][2] Lot-to-lot variability in such a compound can introduce significant deviations in experimental results and product performance.
This guide provides a framework for assessing the lot-to-lot variability of commercial this compound. It outlines key quality attributes, presents hypothetical comparative data for illustrative purposes, and details the experimental protocols necessary for a comprehensive evaluation.
Key Quality Attributes for Comparison
The quality of raw materials in the pharmaceutical industry is a critical aspect of ensuring the final product's efficacy and safety.[3] A systematic approach to evaluating and monitoring the quality of incoming materials is essential.[4][5] For this compound, the following attributes are critical for assessing lot-to-lot consistency.
-
Identity and Structure: Confirmation that the material is unequivocally this compound.
-
Purity and Impurities: Quantification of the primary compound and identification and quantification of any impurities. Potential impurities in glycerol-derived products can include residual starting materials, byproducts from synthesis such as other glycerol ethers, and degradation products.[6][7]
-
Water Content: The presence of water can affect the stability, reactivity, and physical properties of the material.[8]
-
Physical Properties: Basic characteristics such as appearance and color provide a simple, initial check for consistency.
Comparative Data Summary
The following tables present hypothetical data for three different commercial lots of this compound, illustrating how lot-to-lot variability might manifest.
Table 1: Identity and Purity Assessment
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria | Method |
| Identity by ¹H NMR | Conforms | Conforms | Conforms | Spectrum conforms to reference | ¹H NMR Spectroscopy |
| Purity by GC (% Area) | 99.8% | 99.5% | 99.9% | ≥ 99.0% | Gas Chromatography (GC) |
| Individual Impurity by GC | Impurity 1: 0.15% | Impurity 1: 0.3% | Impurity 2: 0.08% | ≤ 0.2% | Gas Chromatography (GC) |
| Total Impurities by GC | 0.2% | 0.5% | 0.1% | ≤ 0.5% | Gas Chromatography (GC) |
Table 2: Physicochemical Properties
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria | Method |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, slightly yellow liquid | Clear, colorless to slightly yellow liquid | Visual Inspection |
| Water Content (%) | 0.05% | 0.15% | 0.08% | ≤ 0.2% | Karl Fischer Titration |
Experimental Protocols
Rigorous and consistent application of analytical methods is crucial for accurately assessing lot-to-lot variability.
Identity and Purity by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of small molecules.[9]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃) in an NMR tube.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton pulse sequence.
-
Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for quantitative analysis.
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Compare the chemical shifts and splitting patterns of the sample spectrum to a reference spectrum of this compound. The characteristic signals for the propyl group and the glycerol backbone should be present and correctly integrated.
-
Integrate all signals, including those of impurities. The relative purity can be estimated by comparing the integral of the main compound's signals to the sum of all integrals.
-
Purity and Impurity Profiling by Gas Chromatography (GC)
Gas chromatography is a widely used technique for separating and quantifying volatile and semi-volatile compounds, making it suitable for assessing the purity of this compound.[10][11]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., isopropanol, methanol) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by analysis of a reference standard.
-
Calculate the area percentage of the main peak and any impurity peaks. The purity is reported as the percentage of the main peak area relative to the total peak area.
-
Water Content by Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[8][12][13]
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (e.g., Hydranal-Composite 5), anhydrous methanol.
-
Procedure (Volumetric Method):
-
Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize the solvent.
-
Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel. The sample size should be chosen based on the expected water content to ensure an adequate titrant volume is consumed.[13]
-
Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.
-
The water content is calculated based on the volume of titrant consumed and the titrant's water equivalence factor.
-
Visualizations
Experimental Workflow for Raw Material Qualification
The following diagram illustrates a typical workflow for the quality control assessment of incoming lots of this compound.
Caption: Workflow for quality assessment of this compound lots.
Ether Lipid Involvement in Cellular Signaling
Ether lipids, including alkylglycerols, are implicated in various cellular signaling pathways.[14][15][16] They can act as precursors for signaling molecules or directly modulate the activity of membrane-associated proteins. The diagram below provides a simplified representation of this involvement.
Caption: Simplified pathway of ether lipid signaling via Protein Kinase C.
Comparison with Alternatives
When considering this compound in a formulation, it is useful to compare its properties with other potential excipients.
-
Other Glycerol Ethers: Compounds like 1-O-Dodecyl-rac-glycerol (Lauryl glyceryl ether) or 1-Palmitoyl-rac-glycerol offer different lipophilicity, which may be advantageous depending on the application.[17][18] Their lot-to-lot variability would be assessed using similar analytical techniques.
-
Polysorbates (e.g., Polysorbate 80): These are commonly used non-ionic surfactants in pharmaceutical formulations. While effective, they are complex mixtures and can be prone to degradation, leading to concerns about product stability. Assessing their lot-to-lot variability is more complex due to their heterogeneous nature.
-
Polyethylene Glycols (PEGs): PEGs are widely used as solvents and plasticizers. They are polymers with a distribution of molecular weights, and lot-to-lot variability in this distribution can impact formulation performance.
The choice of an alternative depends on the specific requirements of the application, such as desired solubility, stability, and potential biological interactions.
Conclusion
A thorough assessment of the lot-to-lot variability of this compound is essential for its reliable use in research and drug development. By establishing clear specifications and employing a consistent set of analytical methods—including NMR, GC, and Karl Fischer titration—researchers can ensure the quality and consistency of this raw material. This systematic approach minimizes experimental variability and contributes to the development of robust and reproducible scientific outcomes and pharmaceutical products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. Raw material quality control - JERA LINE [jera-energy.com]
- 5. timegate.com [timegate.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.org.co [scielo.org.co]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. coresta.org [coresta.org]
- 12. mt.com [mt.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. caymanchem.com [caymanchem.com]
In-depth Comparative Analysis of 1-O-Propyl-rac-glycerol in Diverse Biological Systems Currently Limited by Available Data
This lack of specific research on 1-O-Propyl-rac-glycerol contrasts with the more extensive investigation into other structurally related alkylglycerols and glycerol derivatives. For instance, compounds such as 1-O-Dodecyl-rac-glycerol have been studied for their effects on bacterial cell wall synthesis and macrophage activation.[4] Similarly, extensive research is available for 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), detailing its immunomodulatory effects and potential therapeutic applications.[5]
The broader family of alkylglycerols, naturally found in sources like shark liver oil, has been investigated for a range of biological activities, including immune system modulation and potential anti-cancer properties. These studies provide a general context for the potential bioactivity of ether lipids but do not offer specific data on the propyl derivative.
Without dedicated studies on this compound, a detailed comparative guide that includes quantitative data, experimental protocols, and visualizations of its specific biological pathways is not feasible at this time. The scientific community has yet to publish in-depth research that would enable such a comparative analysis.
For researchers, scientists, and drug development professionals interested in the biological effects of ether lipids, the existing literature on other alkylglycerols may offer a starting point for investigation. However, direct extrapolation of these findings to this compound would require dedicated experimental validation. Future research is needed to elucidate the specific biological profile of this compound and to enable meaningful comparisons with other compounds.
References
Safety Operating Guide
Safe Disposal of 1-O-Propyl-rac-glycerol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe disposal of 1-O-Propyl-rac-glycerol, aligning with general laboratory chemical waste regulations. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) office for specific protocols and local regulations.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific data for this compound is limited, related substances suggest it may cause skin and eye irritation.[1] Standard laboratory PPE, including safety glasses, a lab coat, and gloves, should be worn.[1] Ensure that the work area is well-ventilated.
Step-by-Step Disposal Procedure
The disposal of this compound, as with most laboratory chemicals, is regulated and must not be done through standard trash or sewer systems without explicit permission from EHS.[2][3][4]
-
Waste Determination : Any this compound that is no longer needed, is a spill residue, or is contaminated is considered a chemical waste.[5][6] All waste chemical solids, liquids, or containerized gases should be treated as hazardous unless confirmed otherwise by your institution's EHS department.[5]
-
Container Selection and Labeling :
-
Select a chemically compatible container for the waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[2] The container must be in good condition with a secure, leak-proof cap.[6]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[2][5]
-
The label must include the following information in clear, legible writing (no abbreviations or formulas)[2]:
-
Full chemical name: this compound
-
For mixtures, list all components and their approximate percentages.
-
Quantity of waste in the container.
-
Date of waste generation.
-
The location where the waste was generated (e.g., building and room number).
-
The name and contact information of the principal investigator or responsible party.[2]
-
-
-
Waste Accumulation and Storage :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area must be under the control of the laboratory personnel.[4]
-
Ensure the container is kept tightly closed except when adding waste.[4][6]
-
Segregate the waste container from incompatible materials. For example, store it separately from strong oxidizing agents, acids, and bases.[7][8]
-
Secondary containment should be used to prevent spills.[5]
-
-
Arranging for Disposal :
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's EHS Hazardous Waste Program.[2][5] This typically involves submitting a hazardous waste pickup request form.[2]
-
Do not transport hazardous waste yourself. Only authorized personnel should handle the transportation of chemical waste.[5]
-
-
Disposal of Empty Containers :
-
A container that held this compound is not considered empty until it has been triple-rinsed.[6][8]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[5][6] Use a solvent capable of removing the chemical residue for rinsing.
-
After triple-rinsing and allowing the container to air dry, deface or remove the original chemical label.[5][8] The empty, cleaned container can then typically be disposed of in the regular trash.[5][6]
-
Summary of Disposal Requirements
| Requirement | Guideline |
| Waste Classification | Treat as hazardous chemical waste unless otherwise determined by EHS.[5] |
| Sewer/Trash Disposal | Prohibited without written permission from EHS.[2][3] |
| Container | Chemically compatible, in good condition, with a secure lid.[6] |
| Labeling | Must be labeled "Hazardous Waste" with full chemical name, quantity, date, and origin.[2] |
| Storage | In a designated Satellite Accumulation Area, segregated from incompatibles.[7][8] |
| Disposal Method | Through the institution's official Environmental Health and Safety (EHS) program.[2] |
| Empty Containers | Must be triple-rinsed, with the rinsate collected as hazardous waste, before disposal.[6][8] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling 1-O-Propyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-O-Propyl-rac-glycerol. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
I. Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2] |
| Hand Protection | Gloves | Chemically resistant gloves are mandatory. Suitable materials include butyl rubber or nitrile latex.[2][3] Always inspect gloves for signs of degradation or breakthrough before use. |
| Body Protection | Protective Clothing | A lab coat, long-sleeved clothing, and closed-toe shoes must be worn.[1][2] For procedures with a higher risk of splashes, a chemically resistant apron or full-body suit may be necessary. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate vapor cartridge is required.[1][4] |
II. Health Hazard Information
Based on data from similar glycerol-based compounds, this compound is expected to be irritating to the eyes, respiratory system, and skin.[1][5]
| Exposure Route | Potential Health Effects |
| Inhalation | May cause respiratory tract irritation.[5] |
| Skin Contact | May cause skin irritation.[1][5] |
| Eye Contact | May cause eye irritation.[1][5] |
| Ingestion | Expected to have low toxicity.[5] |
III. Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's stability.
Handling:
-
Ensure adequate ventilation in the work area.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep containers tightly closed when not in use.[1]
-
Avoid ingestion and inhalation.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed.[1]
-
Store away from incompatible substances.[1]
IV. Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][5] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[6] |
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[2]
-
Contain Spill: Use inert absorbent materials such as sand, earth, or vermiculite to contain the spill. Prevent the spill from entering drains or waterways.[1][2]
-
Clean Up: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste.[2]
V. Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of surplus and non-recyclable this compound through a licensed disposal company.[6]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[6]
-
Contaminated Materials: Absorbent materials, gloves, and other items contaminated with this compound should be placed in a sealed, labeled container for hazardous waste disposal.
VI. Workflow and Safety Protocol Diagrams
To ensure clarity and adherence to safety procedures, the following diagrams illustrate the standard workflow for handling this compound and the logical relationship of safety precautions.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
